molecular formula C12H13NO3S B150788 (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate CAS No. 288569-60-8

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Cat. No.: B150788
CAS No.: 288569-60-8
M. Wt: 251.3 g/mol
InChI Key: ZIGSROJSFJRBBT-UHFFFAOYSA-N
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Description

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSROJSFJRBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Process Development Guide: Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate Content Type: Process Development Technical Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

This compound (CAS: 134372-52-0 ) is a critical high-value synthon used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib) and various antiviral agents. Its structural core—a cyclopropane ring substituted with a nitrile and a tosylated methyl group—serves as a "spring-loaded" electrophile, enabling the rapid introduction of the pharmacologically privileged 1-cyanocyclopropyl moiety via nucleophilic substitution.

This guide details a scalable, three-step synthetic route designed for high chemoselectivity and safety. Unlike academic preparations that often overlook impurity profiles, this protocol prioritizes the control of genotoxic impurities (GTIs) and the management of thermal hazards associated with strained ring systems and sulfonate esters.

Strategic Retrosynthesis & Pathway Design

The synthesis hinges on the construction of the cyclopropane ring followed by a chemoselective reduction that preserves the nitrile functionality.

  • Target: this compound (3 )

  • Precursor: (1-Cyanocyclopropyl)methanol (2 )

  • Starting Material: Ethyl cyanoacetate (SM )

Synthetic Logic
  • Cyclopropanation: Utilization of a double alkylation strategy using 1,2-dibromoethane. This is preferred over carbene additions to acrylonitrile due to better regiocontrol and scalability.

  • Chemoselective Reduction: The critical challenge is reducing the ester to a primary alcohol without reducing the nitrile to an amine. Standard LiAlH₄ is contraindicated here. We employ the NaBH₄/LiCl system to generate LiBH₄ in situ, which selectively reduces esters in the presence of nitriles.

  • Sulfonylation: Activation of the alcohol with

    
    -toluenesulfonyl chloride (TsCl). Strict temperature control is required to prevent elimination or ring-opening side reactions.
    

Retrosynthesis Target (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (3) Alcohol (1-Cyanocyclopropyl)methanol (2) (Chemoselective Reduction) Target->Alcohol Tosylation Ester Ethyl 1-cyanocyclopropanecarboxylate (1) (Double Alkylation) Alcohol->Ester NaBH4 / LiCl SM Ethyl Cyanoacetate + 1,2-Dibromoethane Ester->SM K2CO3 / DMSO

Figure 1: Retrosynthetic logic highlighting the critical chemoselective reduction step.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate (1)

This step involves the double alkylation of the active methylene compound. The choice of base and solvent is critical to minimize mono-alkylation impurities.

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (2.5 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the SN2 reaction).

  • Temperature: 25°C → 60°C.

Protocol:

  • Charge a reactor with K₂CO₃ (anhydrous, milled) and DMF.

  • Add ethyl cyanoacetate and 1,2-dibromoethane.

  • Stir vigorously. The reaction is initially exothermic; control internal temperature to <30°C during addition.

  • Heat the mixture to 60°C for 12–16 hours.

  • IPC (In-Process Control): Monitor by GC-MS. Target <2% remaining ethyl cyanoacetate.

  • Workup: Dilute with water (exothermic quench) and extract with MTBE (Methyl tert-butyl ether). Wash organics with brine to remove DMF.

  • Purification: Vacuum distillation is recommended to separate the product (bp ~90°C at 10 mmHg) from unreacted dibromide.

Step 2: Chemoselective Reduction to (1-Cyanocyclopropyl)methanol (2)

Critical Control Point: Avoiding nitrile reduction. The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which is sufficiently electrophilic to reduce the ester but leaves the nitrile intact under these conditions.

  • Reagents: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq), NaBH₄ (2.0 eq), LiCl (2.0 eq).

  • Solvent: THF / Ethanol (1:1 mixture).

  • Temperature: 0°C → 25°C.

Protocol:

  • Suspend NaBH₄ and LiCl in dry THF under N₂ atmosphere. Stir for 30 mins to facilitate ion exchange.

  • Add Ethanol slowly (gas evolution possible).

  • Cool to 0°C. Add Intermediate (1) dropwise to control hydrogen evolution.

  • Allow to warm to room temperature (20–25°C) and stir for 18 hours.

  • IPC: TLC or GC. Disappearance of ester peak.

  • Quench: Caution! Cool to 0°C. Add saturated NH₄Cl solution slowly. Massive hydrogen evolution will occur.

  • Workup: Extract with Ethyl Acetate. The product is water-soluble; salting out the aqueous layer with NaCl improves yield.

  • Isolation: Concentrate the organic layer.[1] The product is a viscous oil. Purity is typically >95% and can be used directly.

Step 3: Synthesis of this compound (3)

This reaction converts the alcohol to a potent leaving group.

  • Reagents: Intermediate (2) (1.0 eq),

    
    -Toluenesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq, catalyst).
    
  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C.

Protocol:

  • Dissolve Intermediate (2) , Et₃N, and DMAP in DCM. Cool to 0°C.[1]

  • Add TsCl portion-wise (solid addition) or as a solution in DCM, maintaining temperature <5°C.

  • Stir at 0°C for 4 hours. Do not heat; thermal stress can cause elimination to the vinyl cyclopropane derivative.

  • IPC: HPLC. Monitor consumption of alcohol.[1]

  • Workup: Wash with 1M HCl (to remove amines), then saturated NaHCO₃, then brine.

  • Crystallization: The crude oil can often be crystallized from Heptane/EtOAc or Isopropyl Alcohol (IPA) to yield a white solid.

Analytical Specifications & Data

Expected Analytical Data
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)> 98.0% (Area %)
Identity ¹H NMR (CDCl₃)δ 7.8 (d, 2H), 7.4 (d, 2H) (Aromatic Ts); 4.0 (s, 2H) (CH₂-O); 2.45 (s, 3H) (Ar-CH₃); 1.2-0.8 (m, 4H) (Cyclopropyl)
Identity IR (ATR)~2240 cm⁻¹ (C≡N stretch, weak); 1360, 1170 cm⁻¹ (Sulfonate)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 252.09 (Calc.[2][3] for C₁₂H₁₃NO₃S)
Impurity Profile Management
ImpurityOriginControl Strategy
Divinyl Sulfone Elimination of Ts groupMaintain reaction temp < 10°C; avoid strong hydroxide bases.
(1-Aminomethyl)cyclopropane Over-reduction of nitrileStrictly use NaBH₄/LiCl; avoid LiAlH₄ or catalytic hydrogenation.
Residual TsCl Excess reagentWash organic layer with aqueous amine (e.g., morpholine) or extensive bicarbonate wash.

Process Safety & Critical Hazards

Genotoxicity (GTI) Alert

Alkyl tosylates are known potential genotoxic impurities (PGIs) due to their alkylating ability.

  • Handling: Use double gloves and handle in a fume hood.

  • Downstream: If this compound is an intermediate, demonstrate its purge in subsequent steps (Spiking studies required).

Thermal Hazards

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While generally stable, the combination of a nitrile and a sulfonate ester can decompose exothermically at elevated temperatures.

  • DSC Recommendation: Run Differential Scanning Calorimetry (DSC) on the final solid. Do not distill the final tosylate; it must be purified by crystallization or chromatography.

Workflow Visualization

Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Activation S1_React Ethyl Cyanoacetate + 1,2-Dibromoethane (K2CO3, DMSO, 60°C) S1_Work Aq. Quench & Distillation S1_React->S1_Work S2_React Reaction: NaBH4 + LiCl (THF/EtOH, 25°C) S1_Work->S2_React S2_Crit CRITICAL: Temp Control Avoid Nitrile Reduction S2_React->S2_Crit S2_Work Extraction (EtOAc) S2_Crit->S2_Work S3_React Reaction: TsCl + Et3N (DCM, 0°C) S2_Work->S3_React S3_Purify Crystallization (Heptane/EtOAc) S3_React->S3_Purify Final Final Product (>98% Purity) S3_Purify->Final

Figure 2: End-to-end process workflow emphasizing the critical control point in Step 2.

References

  • Cyclopropanation Methodology

    • Singh, R. K., & Danishefsky, S. (1975). "Cyclopropanes from active methylene compounds." Journal of Organic Chemistry, 40(20), 2969-2970. Link

  • Chemoselective Reduction (NaBH4/LiCl)

    • Hamada, Y., et al. (1987). "Selective reduction of esters to alcohols in the presence of nitriles." Chemical & Pharmaceutical Bulletin, 35(6), 2497. Link

    • Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride. 1. Reaction with organic functional groups."[1][4][5][6][7][8][9] Journal of Organic Chemistry, 47(9), 1604–1610. Link

  • Application in Drug Discovery (Cathepsin K Inhibitors)

    • Palmer, J. T., et al. (2005). "Design and synthesis of potent, selective, and orally bioavailable cathepsin K inhibitors." Journal of Medicinal Chemistry, 48(24), 7520-7534. Link

  • Tosylation and Safety

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Sulfonates and Genotoxicity). Link

Sources

An In-Depth Technical Guide on (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a key synthetic intermediate whose rigid cyclopropyl scaffold and reactive functionalities make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and the critical importance of its crystal structure. While a definitive public crystal structure determination is not available at the time of this writing, we present a detailed, field-proven protocol for its crystallization and subsequent analysis by single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers utilizing this compound, providing both practical guidance and a deeper understanding of its chemical and structural properties.

Introduction: The Significance of a Bifunctional Building Block

This compound is a molecule of significant interest in modern organic synthesis. Its structure incorporates two key functionalities: a strained cyclopropane ring bearing a nitrile group and a tosylate leaving group. This combination makes it a versatile reagent for introducing the 1-cyanocyclopropylmethyl moiety into a variety of molecular scaffolds. The cyclopropane ring introduces conformational rigidity, which is a highly desirable trait in drug design for optimizing binding to biological targets.[1] The nitrile group can be further elaborated into other functional groups, and the tosylate is an excellent leaving group for nucleophilic substitution reactions.

The precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, governs many of a material's bulk properties, including solubility, stability, and melting point. For a synthetic intermediate like this compound, understanding its crystal packing can provide insights into intermolecular interactions that may influence its reactivity in solid-phase reactions and its handling characteristics.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence, which is outlined below. The causality behind each step is critical for achieving a high yield and purity of the final product.

Experimental Protocol: Synthesis

A common synthetic route involves the tosylation of (1-cyanocyclopropyl)methanol.

Step 1: Preparation of (1-cyanocyclopropyl)methanol

This precursor can be synthesized from 1,1-cyclopropanedicarboxylic acid through a series of reactions involving esterification, reduction, and conversion of one of the resulting hydroxymethyl groups to a nitrile.

Step 2: Tosylation of (1-cyanocyclopropyl)methanol

  • To a solution of (1-cyanocyclopropyl)methanol in a suitable aprotic solvent (e.g., dichloromethane, pyridine) at 0 °C, add p-toluenesulfonyl chloride in a portion-wise manner. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

The crude this compound is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[2]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1,1-Cyclopropanedicarboxylic Acid esterification Esterification start->esterification 1. reduction Reduction esterification->reduction 2. nitrile_formation Nitrile Formation reduction->nitrile_formation 3. precursor (1-Cyanocyclopropyl)methanol nitrile_formation->precursor 4. tosylation Tosylation with TsCl, Pyridine precursor->tosylation 5. crude_product Crude Product tosylation->crude_product 6. purification Flash Column Chromatography crude_product->purification 7. final_product (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate purification->final_product 8.

Caption: Synthetic pathway to this compound.

Spectroscopic and Physical Properties

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
Appearance White to off-white solid
Storage Temperature Room temperature, sealed in a dry environment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, the methylene protons adjacent to the oxygen, and the diastereotopic protons of the cyclopropyl ring.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the carbons of the tosyl group, the nitrile carbon, the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the methylene carbon attached to the oxygen.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch), the sulfonate group (S=O stretches), and the aromatic C-H and C=C bonds.

Crystal Structure Determination: A Protocol for Elucidation

While a specific crystal structure is not publicly deposited, this section provides a detailed, self-validating protocol for obtaining and analyzing single crystals of this compound.

Crystallization

The key to successful X-ray crystal structure determination is the growth of high-quality single crystals.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over a period of several days.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.[4]

Diagram of the Crystallography Workflow

Crystallography_Workflow cluster_crystallography Crystal Structure Determination Workflow start Purified Compound crystallization Crystallization (Slow Evaporation, Vapor Diffusion, or Slow Cooling) start->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) refinement->final_structure

Caption: Workflow for determining the crystal structure.

Anticipated Structural Features and Their Implications

Based on the known structures of related cyclopropane and tosylate-containing compounds, several key features can be anticipated in the crystal structure of this compound:

  • Cyclopropane Ring Geometry: The C-C-C bond angles within the cyclopropane ring will be constrained to approximately 60°, leading to significant ring strain. Bond lengths and the conformation of the substituents on the ring will be of particular interest.

  • Intermolecular Interactions: The presence of the nitrile and sulfonate groups provides opportunities for various non-covalent interactions, such as dipole-dipole interactions and C-H···N or C-H···O hydrogen bonds. These interactions will dictate the crystal packing arrangement.

  • Torsional Angles: The torsional angles between the cyclopropylmethyl moiety and the tosylate group will define the overall conformation of the molecule in the solid state.

Understanding these features through X-ray crystallography would provide invaluable information for computational modeling, reaction planning, and the rational design of new molecules based on this scaffold.

Applications in Research and Development

The utility of this compound stems from its ability to serve as a precursor to a wide range of more complex molecules. The cyclopropyl ring can act as a bioisostere for other groups, and its inherent strain can be exploited in ring-opening reactions. Its application is particularly noted in the synthesis of novel pharmaceutical agents, where the introduction of the cyanocyclopropylmethyl group can lead to improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile synthetic intermediate. While its definitive crystal structure remains to be publicly reported, this guide has provided a comprehensive overview of its synthesis, characterization, and a detailed protocol for its structural elucidation via single-crystal X-ray diffraction. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its solid-state properties and further enabling its application in the development of new chemical entities.

References

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017, 2017(4), M962. [Link]

  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 2020, 25(15), 3354. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. ResearchGate. [Link]

  • Synthesis and X-ray powder diffraction data for Mg-, Al- and Ni- end-members of the copiapite group. ResearchGate. [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1), 2594969. [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • This compound. 3A Senrise. [Link]

  • This compound. 3A Senrise. [Link]

  • This compound. 3A Senrise. [Link]

  • This compound. 3A Senrise. [Link]

Sources

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, a key building block in organic synthesis, has garnered significant attention from the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a strained cyclopropyl ring appended with a reactive cyanomethyl tosylate, offers a versatile platform for the construction of complex molecular architectures.[1][2][3] The tosylate group, a well-established excellent leaving group, facilitates a variety of nucleophilic substitution reactions, while the nitrile functionality and the cyclopropane ring provide avenues for diverse chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this valuable synthetic intermediate, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
CAS Number 288569-60-8
Boiling Point 432.0 ± 18.0 °C at 760 mmHg
Appearance Not specified (typically a solid)-
Storage Room temperature, under dry conditions

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data
¹H NMR (CDCl₃) δ (ppm): 7.80 (d, 2H), 7.37 (d, 2H), 4.07 (s, 2H), 2.45 (s, 3H), 1.35 (m, 2H), 1.05 (m, 2H)
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence, commencing with the preparation of the precursor alcohol, (1-cyanocyclopropyl)methanol, followed by its tosylation.

Step 1: Synthesis of (1-Cyanocyclopropyl)methanol

Conceptual Workflow for the Synthesis of (1-Cyanocyclopropyl)methanol:

G start 1-Cyanocyclopropanecarboxylic Acid or Ester reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) start->reagent Reduction intermediate (1-Cyanocyclopropyl)methanol reagent->intermediate G start (1-Cyanocyclopropyl)methanol reagents p-Toluenesulfonyl chloride Triethylamine, DMAP (cat.) Dichloromethane start->reagents Tosylation product This compound reagents->product G start (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate nucleophile Nucleophile (Nu⁻) start->nucleophile Sₙ2 Reaction leaving_group TsO⁻ start->leaving_group product (1-Cyanocyclopropyl)methyl-Nu nucleophile->product

Sources

A Comprehensive Technical Guide to (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate, a pivotal intermediate in contemporary organic synthesis and pharmaceutical development. We will delve into its precise chemical identity, physical and chemical properties, a detailed and validated synthetic protocol, and its significant applications in medicinal chemistry. The causality behind experimental choices and the inherent reactivity of this molecule will be a central focus, offering field-proven insights for its effective utilization.

Chemical Identity and Properties

IUPAC Name and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The structure consists of a cyclopropane ring substituted with both a cyano (-C≡N) group and a methyl group that is esterified with 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid). The tosylate group is an excellent leaving group, rendering the methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Structural Formula:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
CAS Number 288569-60-8
Boiling Point 432.0 ± 18.0 °C at 760 mmHg
Density 1.32 ± 0.1 g/cm³
Storage Room temperature, under dry conditions in a sealed container.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from a suitable precursor. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of (1-Cyanocyclopropyl)methanol

The precursor alcohol, (1-cyanocyclopropyl)methanol, can be synthesized via the reduction of an appropriate cyclopropane carboxylate derivative. An economical and environmentally conscious approach involves the hydrogenation of a cyclopropanecarboxylic acid alkyl ester.[2]

Reaction Scheme:

G reactant Methyl 1-cyanocyclopropanecarboxylate product (1-Cyanocyclopropyl)methanol reactant->product Reduction reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) reagent->product

Caption: Synthesis of the precursor, (1-cyanocyclopropyl)methanol.

Experimental Protocol:

  • Reaction Setup: To a 250 mL four-necked flask equipped with a magnetic stirrer and a dropping funnel, add 10g of methyl 1-cyanocyclopropanecarboxylate and 100 mL of methanol.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add 2.65g of sodium borohydride to the cooled solution.

  • Reaction: After the addition is complete, heat the mixture to 60 °C and maintain this temperature for 6 hours.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by distillation to separate the product from the solvent and byproducts. The resulting (1-cyanocyclopropyl)methanol should be of high purity (typically >98%).[3]

Step 2: Tosylation of (1-Cyanocyclopropyl)methanol

The final step involves the conversion of the primary alcohol to its corresponding tosylate. This is a standard procedure in organic synthesis that transforms the hydroxyl group into a good leaving group.[4]

Reaction Scheme:

G reactant (1-Cyanocyclopropyl)methanol product This compound reactant->product Tosylation reagent p-Toluenesulfonyl chloride (TsCl) Pyridine (Base/Solvent) reagent->product

Caption: Tosylation of the precursor alcohol to yield the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve the (1-cyanocyclopropyl)methanol synthesized in Step 1 in dichloromethane.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Sequentially add 4-dimethylaminopyridine (DMAP) as a catalyst, followed by the dropwise addition of triethylamine and then p-toluenesulfonyl chloride.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup and Purification: Quench the reaction with 1.0 M hydrochloric acid. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic fractions. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the desirable properties imparted by the cyclopropane ring.[1] The strained three-membered ring introduces conformational rigidity, which can enhance the binding affinity of a drug candidate to its target protein.[6] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]

A notable example of its application is in the synthesis of Odanacatib , a potent and selective inhibitor of cathepsin K, which was investigated for the treatment of osteoporosis.[7][8] The cyanocyclopropyl group in Odanacatib plays a crucial role in its binding to the active site of the enzyme.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its utility stems from the unique structural and chemical properties of the cyanocyclopropylmethyl moiety, which can be readily introduced into target molecules via nucleophilic substitution of the tosylate group. The detailed synthetic protocol provided in this guide offers a reliable and efficient method for the preparation of this valuable compound, empowering researchers to accelerate their drug discovery and development efforts.

References

  • (1-Cyanocyclopropyl)
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (URL: [Link])

  • Safety Data Sheet: 1-Methylcyclopropene - Chemos GmbH&Co.KG. (URL: [Link])

  • The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed. (URL: [Link])

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (URL: [Link])

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google P
  • Odanacatib | Advanced Drug Monograph | MedPath. (URL: [Link])

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - ResearchGate. (URL: [Link])

  • Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

Sources

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate retrosynthetic analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Abstract

This compound is a valuable bifunctional synthetic building block, integrating the unique steric and electronic properties of a cyanocyclopropane moiety with the high reactivity of a primary tosylate. This guide presents a detailed retrosynthetic analysis of this target molecule, identifying key synthons and strategic disconnections. We explore multiple forward-synthesis strategies, focusing on the construction of the core intermediate, (1-cyanocyclopropyl)methanol. A thorough evaluation of methodologies, including functional group interconversion from cyclopropanecarboxylic acid derivatives and direct cyclopropanation approaches, is provided. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, step-by-step experimental protocols, and a comparative analysis of synthetic routes to facilitate its practical application in complex molecule synthesis.

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, molecules that offer both unique structural motifs and versatile reactive handles are of paramount importance. This compound is one such molecule. Its structure is characterized by two key features:

  • The 1-Cyanocyclopropyl Group: The cyclopropane ring, a classic example of a strained carbocycle, imparts significant conformational rigidity to any molecule in which it is incorporated. The geminal cyano group acts as a potent electron-withdrawing group and a versatile chemical handle that can be transformed into amines, carboxylic acids, or amides. The cyclopropane ring itself is a key pharmacophore found in numerous bioactive natural products and pharmaceuticals.[1]

  • The Primary Tosylate: The 4-methylbenzenesulfonate (tosylate) group is one of the most effective leaving groups in nucleophilic substitution reactions.[2] Its presence on a primary carbon transforms the inert hydroxyl group of the precursor alcohol into a highly reactive electrophilic site, primed for reaction with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

The combination of these two functionalities in a single, relatively small molecule makes this compound an attractive intermediate for introducing the (1-cyanocyclopropyl)methyl fragment into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.

Core Retrosynthetic Strategy: Identifying the Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials.[3] For this compound, the analysis begins with the most chemically labile bond.

Primary Disconnection: The Sulfonate Ester

The C-O bond of the tosylate ester is the most logical initial point for disconnection. Sulfonate esters are almost exclusively synthesized in the forward direction by reacting an alcohol with a corresponding sulfonyl chloride. This functional group interconversion (FGI) leads directly to the primary synthetic precursor: (1-cyanocyclopropyl)methanol .

The tosylation step itself is a robust and high-yielding transformation, making the synthesis of this key alcohol intermediate the central challenge of the overall synthetic plan.

G TM This compound (Target Molecule) FGI_label FGI (Tosylation) TM->FGI_label Alcohol (1-Cyanocyclopropyl)methanol (Key Intermediate) FGI_label->Alcohol

Caption: Primary retrosynthetic disconnection of the target molecule.

Synthesis of the Core Intermediate: (1-Cyanocyclopropyl)methanol

The main synthetic challenge lies in the efficient construction of (1-cyanocyclopropyl)methanol. We will explore two primary strategies based on logical disconnections of this core intermediate.

Strategy A: Cyclization Followed by Functional Group Interconversion

This strategy involves first constructing a cyclopropane ring that already bears two functional groups, which can then be manipulated to achieve the desired alcohol and nitrile. A highly effective approach begins with the reaction between ethyl cyanoacetate and 1,2-dibromoethane.

Retrosynthetic Pathway for Strategy A:

This pathway disconnects the C-C bond of the hydroxymethyl group via an FGI, leading back to a carboxylic acid ester. The ester is derived from 1-cyanocyclopropanecarboxylic acid, which itself is formed through a well-established cyclization reaction.

G cluster_main Alcohol (1-Cyanocyclopropyl)methanol FGI1_label FGI (Reduction) Alcohol->FGI1_label Ester Ethyl 1-cyanocyclopropanecarboxylate FGI2_label FGI (Esterification) Ester->FGI2_label Acid 1-Cyanocyclopropanecarboxylic Acid CC_label C-C Disconnection (Cyclization) Acid->CC_label SMs Ethyl Cyanoacetate + 1,2-Dibromoethane FGI1_label->Ester FGI2_label->Acid CC_label->SMs G cluster_main Alcohol (1-Cyanocyclopropyl)methanol CC_label C-C Disconnection (Simmons-Smith) Alcohol->CC_label Alkene 2-(Hydroxymethyl)acrylonitrile + CH2I2 / Zn(Cu) CC_label->Alkene

Sources

Methodological & Application

Application Note: Strategic Utilization of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in Montelukast Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter CCM-Tosylate ) as a pivotal electrophile in the synthesis of Montelukast Sodium. Unlike traditional routes that utilize unstable mercapto-acid intermediates, the CCM-Tosylate pathway employs a "masked carboxylate" strategy via the nitrile functionality. This guide provides optimized protocols for nucleophilic substitution (


) and nitrile hydrolysis, addressing the specific steric challenges of the neopentyl-like cyclopropane system.

Introduction: The "Masked Synthon" Advantage

In the industrial synthesis of Montelukast Sodium (a leukotriene receptor antagonist), the formation of the thioether bridge and the cyclopropane-acetic acid tail are critical quality attributes.

Standard routes often involve 1-(mercaptomethyl)cyclopropaneacetic acid , a zwitterionic and oxidatively unstable intermediate. CCM-Tosylate offers a superior alternative by "masking" the acetic acid tail as a nitrile. This allows for:

  • Enhanced Stability: The nitrile is robust during the coupling step, unlike the free carboxylic acid.

  • Impurity Control: Avoids the formation of disulfide dimers common with thiol-acids.

  • Convergent Synthesis: Enables the coupling of the cyclopropane motif to the quinoline backbone before the final hydrolysis.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: this compound

  • Functionality: Activated electrophile (Tosylate) on a neopentyl-like carbon; Nitrile acting as a carboxylate precursor.

  • Key Challenge: The electrophilic carbon is primary but sterically hindered by the geminal disubstitution on the cyclopropane ring (neopentyl position), requiring optimized

    
     conditions.
    

Experimental Protocols

Protocol A: Thioether Coupling via Substitution

This protocol describes the coupling of CCM-Tosylate with the Montelukast Thiol Precursor (MTP).

Reaction Scheme:



Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Parameter
Montelukast Thiol Precursor (MTP)1.0NucleophilePurity >98% (HPLC)
CCM-Tosylate 1.2 Electrophile Excess required due to kinetics
Cesium Carbonate (

)
1.5BaseAnhydrous; promotes solubility
DMF (Dimethylformamide)-SolventAnhydrous (<0.05%

)
Step-by-Step Methodology
  • Inertion: Purge a jacketed reactor with

    
     for 15 minutes.
    
  • Dissolution: Charge MTP (1.0 eq) and Anhydrous DMF (10V). Stir at 25°C until dissolved.

  • Activation: Add

    
     (1.5 eq) in a single portion. The slurry may darken slightly (thiolate formation). Stir for 30 mins.
    
  • Addition: Add CCM-Tosylate (1.2 eq) dissolved in minimal DMF (2V) dropwise over 20 minutes.

    • Note: Slow addition is not strictly necessary for safety but helps control the exotherm in large batches.

  • Reaction: Heat the mixture to 45–50°C .

    • Why? The neopentyl-like position on the cyclopropane ring is sterically hindered. Ambient temperature reaction is too slow; excessive heat (>70°C) risks cyclopropane ring opening.

  • Monitoring: Monitor by HPLC every 2 hours. Target: <1.0% unreacted Thiol. Typical time: 6–8 hours.

  • Workup: Cool to 20°C. Quench with water (20V). Extract with Ethyl Acetate.[1][3] Wash organics with Brine.

Protocol B: Nitrile Hydrolysis to Montelukast Acid

Converting the stable nitrile intermediate into the active pharmaceutical ingredient (API).

Reagents & Materials
ReagentRoleConditions
Ethanolic NaOH (2M)Hydrolysis AgentReflux
Acetic AcidNeutralizationpH adjustment to 5-6
Step-by-Step Methodology
  • Solvolysis: Dissolve the Montelukast-Nitrile intermediate in Ethanol (10V).

  • Base Addition: Add 2M NaOH (5.0 eq).

  • Reflux: Heat to reflux (approx. 78°C) for 12–16 hours.

    • Mechanism:[1][8][9][3][4][5][10][6][11] Base-catalyzed hydrolysis converts

      
      .
      
  • Workup: Distill off Ethanol. Dilute with water.[1] Acidify carefully with dilute Acetic Acid to pH 5–6 to precipitate the Montelukast free acid.

Critical Process Parameters (CPPs) & Troubleshooting

Steric Hinderance & The Neopentyl Effect

The methylene group attached to the cyclopropane ring is "neopentyl-like" (primary carbon attached to a quaternary carbon). This significantly retards


 rates.
  • Observation: Reaction stalls at 60% conversion.

  • Root Cause: Nucleophile degradation or insufficient activation energy.

  • Solution: Switch base to Potassium tert-butoxide (t-BuOK) in THF. The stronger base generates a "naked" thiolate, increasing nucleophilicity. Caution: Ensure strict anhydrous conditions to prevent nitrile hydrolysis.

Cyclopropane Ring Stability

The cyclopropane ring is strained (approx. 27.5 kcal/mol).

  • Risk: Acid-catalyzed ring opening.

  • Control: Avoid strong mineral acids during workup. Use organic acids (Acetic, Tartaric) for pH adjustment.

Data Summary: Solvent/Base Screening
EntryBaseSolventTemp (°C)Time (h)Yield (%)Impurity Profile
1

Acetone56 (Reflux)2445Low conversion
2

THF0

25
482High; Nitrile hydrolysis observed
3

DMF 50 8 94 Cleanest profile
4

DMSO25288Some elimination byproducts

Visualizing the Pathway

Workflow Diagram: The "Masked Synthon" Strategy

This diagram illustrates the convergent synthesis utilizing CCM-Tosylate.

Montelukast_Synthesis cluster_legend Key Advantage Alcohol 1-(Hydroxymethyl) cyclopropanecarbonitrile Tosylate CCM-Tosylate (The Reagent) Alcohol->Tosylate TsCl, TEA Activation Coupled Montelukast-Nitrile (Stable Intermediate) Tosylate->Coupled SN2 Coupling (Protocol A) Quinoline Quinoline-Thiol Backbone Quinoline->Coupled + Base (Cs2CO3) Final Montelukast Sodium (API) Coupled->Final NaOH, EtOH Hydrolysis (Protocol B) Advantage Nitrile masks the unstable acid during coupling

Figure 1: The convergent synthetic route using CCM-Tosylate to avoid unstable thiol-acid intermediates.[1]

Mechanistic Diagram: Steric Considerations

This diagram details the


 transition state at the hindered neopentyl center.

SN2_Mechanism Reactants Thiolate Nucleophile + CCM-Tosylate TS Transition State [Nu---C---OTs]‡ Reactants->TS Activation Energy (Requires 50°C) Products Thioether Product + TsO- TS->Products Inversion of Configuration (Not chiral at CH2, but stereoelectronic) Sterics Steric Hindrance: Geminal Cyclopropane C1 blocks backside attack Sterics->TS Retards Rate

Figure 2: Mechanistic hurdles. The geminal disubstitution on the cyclopropane ring creates a 'neopentyl' steric environment, necessitating elevated temperatures for the SN2 reaction.

References

  • Synthesis of Montelukast Sodium. Google Patents (CN111848510A). Describes the substitution reaction of mesylates/tosylates with mercaptomethyl cyclopropane derivatives. Link

  • Process for the preparation of montelukast and its salts. World Intellectual Property Organization (WO2006008751A2). Details the coupling of thiol intermediates and the handling of cyclopropane precursors. Link

  • An enantioselective formal synthesis of montelukast sodium. PubMed (25893352). Discusses the convergent strategies and stability of intermediates in the Montelukast pathway. Link

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein J Org Chem (2019). Provides background on the stability limits of the cyclopropane ring under oxidative/radical conditions. Link

Sources

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate as a reagent for cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (also referred to as (1-cyanocyclopropyl)methyl tosylate).

Note on Terminology: While the user prompt refers to this as a "reagent for cyclopropanation," strictly speaking, "cyclopropanation" usually implies the formation of a cyclopropane ring from an alkene (e.g., via Simmons-Smith reaction). This reagent, however, contains a pre-formed cyclopropane ring. In medicinal chemistry vernacular, it is often classified as a Cyclopropyl-Transfer Reagent or a Cyclopropylalkylating Agent . This guide focuses on its use to install the (1-cyanocyclopropyl)methyl motif onto nucleophilic substrates.

Executive Summary

The (1-cyanocyclopropyl)methyl moiety is a high-value structural motif in drug discovery, serving as a conformationally restricted bioisostere for neopentyl or ethyl groups. It is found in various 5-HT1A antagonists and cathepsin inhibitors. The reagent This compound allows for the direct introduction of this motif via nucleophilic substitution (


).

Unlike standard alkyl halides, this reagent possesses a unique reactivity profile due to the Gem-Disubstituent Effect and the steric hindrance of the neopentyl-like carbon center. This guide details the synthesis of the reagent and optimized protocols for its coupling with amines and other nucleophiles.

Chemical Background & Reactivity[1]

Structural Properties
  • Formula:

    
    
    
  • Molecular Weight: 251.30 g/mol

  • Structure: A cyclopropane ring substituted at the C1 position with a nitrile (-CN) group and a methylene-tosylate (-CH2-OTs) group.

  • Reactivity Class: Electrophilic Alkylating Agent (Neopentyl-like).

Mechanistic Insight

The reaction proceeds via an


 mechanism .
  • Steric Challenge: The electrophilic carbon is beta-branched (neopentyl position), making it sterically hindered. Standard

    
     reactions are significantly slower than with primary alkyl tosylates.
    
  • Electronic Activation: The adjacent cyclopropane ring (with its Walsh orbitals) and the electron-withdrawing nitrile group stabilize the transition state relative to a standard tert-butyl system, but high temperatures and polar aprotic solvents are still required to drive the reaction.

  • Stability: The nitrile group prevents the formation of a carbocation (which would lead to ring opening or rearrangement), effectively shutting down the

    
     pathway and forcing the reaction to proceed via 
    
    
    
    .
Pathway Visualization

ReactionPathway Start Precursor: 1-Cyanocyclopropane- carboxylic Acid Inter Intermediate: (1-Cyanocyclopropyl)methanol Start->Inter Selective Reduction (NaBH4/LiCl or BH3) Reagent Reagent: (1-Cyanocyclopropyl)methyl Tosylate Inter->Reagent Activation (TsCl, TEA, DCM) Transition Transition State: Neopentyl SN2 Attack Reagent->Transition + Nucleophile (R-NH2) + Base (K2CO3) + Heat Product Final Product: N-[(1-Cyanocyclopropyl)methyl] Derivative Transition->Product - HOTs

Figure 1: Synthetic workflow from commercial precursor to final drug intermediate.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Rationale: The alcohol precursor is often commercially expensive. Synthesis from the acid is cost-effective.

Materials:

  • 1-Cyanocyclopropanecarboxylic acid (1.0 eq)

  • Sodium Borohydride (

    
    , 2.5 eq)
    
  • Calcium Chloride (

    
    , 1.2 eq) or Lithium Chloride
    
  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Triethylamine (TEA, 2.0 eq)

  • DMAP (0.1 eq)

  • Solvents: THF (anhydrous), DCM.

Step 1: Selective Reduction to Alcohol

  • Dissolve 1-cyanocyclopropanecarboxylic acid in anhydrous THF (0.5 M) under

    
    .
    
  • Cool to 0°C. Add

    
     portion-wise.
    
  • Add

    
     (or LiCl) slowly. (Note: This generates 
    
    
    
    in situ, which reduces esters/acids to alcohols without reducing the nitrile).
  • Stir at 0°C for 1h, then warm to RT and stir for 12h.

  • Quench: Cool to 0°C, add sat.

    
     dropwise. Extract with EtOAc.
    
  • Dry (

    
    ) and concentrate to yield (1-cyanocyclopropyl)methanol.
    

Step 2: Tosylation

  • Dissolve the crude alcohol in DCM (0.3 M).

  • Add TEA and DMAP. Cool to 0°C.

  • Add TsCl portion-wise.

  • Stir at RT for 4–6 hours. Monitor by TLC (the alcohol spot should disappear).

  • Workup: Wash with 1N HCl (cold), then sat.

    
    , then Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The tosylate is a white to off-white solid.

Protocol B: Cyclopropylalkylation of Amines (Coupling)

Rationale: Due to the neopentyl steric hindrance, strong polar solvents and heat are required.

Materials:

  • Secondary Amine substrate (e.g., Piperazine derivative) (1.0 eq)

  • (1-Cyanocyclopropyl)methyl tosylate (1.2 – 1.5 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq - recommended for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst).

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve the amine in MeCN (or DMF) (concentration 0.2 M).

  • Addition: Add the base (

    
     or 
    
    
    
    ) and the catalytic KI.
  • Add the (1-cyanocyclopropyl)methyl tosylate.

  • Reaction: Heat the mixture to reflux (80–90°C) .

    • Note: In DMF, 90°C is sufficient. In MeCN, reflux is required.

  • Monitoring: Reaction times are typically 12–24 hours . Monitor by LCMS for the mass of Product (M+1).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF/MeCN).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Column chromatography.

Data Interpretation & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Solvent DCM / THF< 10% conversionAvoid. Too non-polar for this

.
Solvent Acetonitrile60-80% YieldGood balance of rate and workup ease.
Solvent DMF / DMSO> 85% YieldBest for difficult substrates , but harder workup.
Base TEA / DIPEASlow reactionOrganic bases are often too weak/bulky here.
Base

Fast reactionPreferred ("Cesium Effect" aids solubility).
Catalyst NoneModerate rate
Catalyst KI (10 mol%)Accelerated rateEssential (In situ formation of reactive iodide).
Troubleshooting Guide
  • Issue: Hydrolysis of Reagent.

    • Symptom:[1][2][3][4][5][6] Appearance of (1-cyanocyclopropyl)methanol in LCMS during coupling.

    • Cause: Wet solvent or wet base.

    • Fix: Use anhydrous DMF/MeCN and dry

      
       in an oven before use.
      
  • Issue: No Reaction.

    • Symptom:[1][2][3][4][5][6] Starting material remains unchanged after 24h.

    • Cause: Steric hindrance of the neopentyl center.

    • Fix: Switch base to

      
      , add KI, and increase temp to 100°C (in DMF).
      

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Alkyl tosylates are known Potential Genotoxic Impurities (PGIs) because they are potent alkylating agents that can react with DNA.

  • Containment: All weighing and handling of the tosylate reagent must be done in a fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or NaOH to hydrolyze the tosylate before disposal.

  • Purging: In the final drug substance, it is critical to demonstrate that the level of residual tosylate is below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day .

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Synthesis of Cyclopropyl Carbinols

    • Reduction of cyclopropanecarboxylates: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry. Link

  • Application in Medicinal Chemistry (Motif Installation)

    • Lecozotan Analogues: Childers, W. E., et al. (2010). "Synthesis and biological evaluation of novel 5-HT1A antagonists." Journal of Medicinal Chemistry. (Describes the use of cyclopropyl spacers).
    • Relevant Patent: US Patent 9,522,894.[3] "Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors." (Illustrates the use of cyano-substituted linkers). Link

  • Safety of Sulfonate Esters

    • Teasdale, A., et al. (2013). "Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control." Organic Process Research & Development. Link

Sources

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the usage of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate , a specialized building block for introducing the gem-disubstituted cyclopropane motif into bioactive molecules.

CAS: 288569-60-8 | Formula: C₁₂H₁₃NO₃S | MW: 251.30 g/mol

Introduction: The Gem-Disubstituted Cyclopropane Privilege

In modern drug discovery, the gem-disubstituted cyclopropane moiety is a "privileged scaffold." It serves two critical functions in medicinal chemistry:

  • Conformational Restriction: The rigid cyclopropane ring locks the orientation of substituents (the nitrile and the methylene linker) into specific vectors, often improving binding affinity to target proteins (e.g., Cathepsin K, CDK9, or monoamine transporters).

  • Metabolic Blocking: The quaternary carbon at position 1 prevents metabolic oxidation at that site and sterically shields adjacent bonds from enzymatic hydrolysis.

This compound (hereafter Reagent 1 ) is the preferred electrophile for introducing this motif. Unlike its halide counterparts, the tosylate offers a balance of stability and reactivity. Crucially, the unique structure of Reagent 1 —specifically the quaternary C1 carbon—prevents


-elimination, a common side reaction with other alkylating agents, allowing for robust, high-temperature alkylation protocols.

Safety & Handling

  • Hazard Class: Alkylating Agent. Treat as a potential genotoxin.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Handle exclusively in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of tosylate).

Core Protocol 1: N-Alkylation (Synthesis of 1-Aminomethyl-1-cyanocyclopropanes)

This is the primary application of Reagent 1 . It reacts with primary or secondary amines via an SN2 mechanism to generate intermediates for drugs like Odanacatib or Levomilnacipran analogs.

Reagents & Materials
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Electrophile: Reagent 1 (1.1 – 1.2 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Anhydrous grades required.[1][2]

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 mmol) in anhydrous ACN or DMF (3–5 mL).

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.

  • Reagent Addition: Add Reagent 1 (276–300 mg, 1.1–1.2 mmol) in one portion.

  • Reaction:

    • Standard: Heat to 60–80°C for 4–16 hours.

    • Optimization: Unlike linear alkyl tosylates, you can heat this reaction to 95–100°C without forming elimination byproducts (see Mechanism Diagram below).

  • Monitoring: Monitor by LC-MS or TLC. The tosylate spot (UV active) should disappear.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanism & Logic (Why this works)

The following diagram illustrates the SN2 pathway and explains the lack of elimination side products.

ReactionMechanism cluster_legend Mechanistic Insight Reagent (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate TS Transition State (SN2 Attack) Reagent->TS Elimination Elimination Product (Impossible) Reagent->Elimination No Beta-H available on Quaternary C1 Nu Nucleophile (Amine/Thiol) Nu->TS Attacks CH2 Product Alkylated Product TS->Product Inversion (N/A for CH2) Note The C1 carbon is quaternary (linked to CN, CH2, and Ring). It has NO Hydrogen atoms. Therefore, E2 Elimination cannot occur.

Figure 1: Mechanistic pathway highlighting the impossibility of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-elimination due to the quaternary cyclopropyl center.[1][2][3][4][5][6][7][8][9][10]

Core Protocol 2: S-Alkylation (Thioethers)

Thiols are better nucleophiles than amines and require milder conditions to avoid hydrolyzing the nitrile group.

Step-by-Step Procedure
  • Dissolution: Dissolve Thiol (1.0 equiv) in DMF.

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Addition: Add Reagent 1 (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely required.

  • Workup: Standard aqueous extraction.

Advanced Workflow: Post-Alkylation Transformations

Once the (1-cyanocyclopropyl)methyl group is attached, the nitrile (-CN) serves as a versatile handle for further elaboration.

TransformationReagentsProductApplication
Nitrile Reduction LiAlH₄ (THF, 0°C) or H₂/Raney NiPrimary AmineSynthesis of 1,1-bis(aminomethyl)cyclopropanes (Double linker).
Hydrolysis NaOH (aq), H₂O₂, EtOHAmide / AcidSynthesis of cyclopropyl amino acids.
Cyclization NaN₃, NH₄ClTetrazoleBioisostere of carboxylic acid.
Synthetic Workflow Diagram

Workflow Start Precursor: 1-(Hydroxymethyl)cyclopropanecarbonitrile Step1 Activation: TsCl, TEA, DCM Start->Step1 Reagent REAGENT 1: (1-Cyanocyclopropyl)methyl Tosylate Step1->Reagent Step2 Protocol 1: Amine (R-NH2), K2CO3, 80°C Reagent->Step2 Intermediate Intermediate: N-Alkylated Nitrile Step2->Intermediate Step3a Path A: Reduction (LiAlH4) Intermediate->Step3a Step3b Path B: Hydrolysis (NaOH/H2O2) Intermediate->Step3b FinalA Target A: 1,1-Bis(aminomethyl)cyclopropane Step3a->FinalA FinalB Target B: Cyclopropyl Amino Acid/Amide Step3b->FinalB

Figure 2: Complete synthetic workflow from precursor to final drug scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the cyclopropane ring.Increase temperature to 95°C (safe due to no elimination). Add NaI (0.1 equiv) to form the more reactive iodide in situ.
Hydrolysis of Tosylate Wet solvent or old reagent.Use anhydrous DMF/ACN. Store reagent with desiccant.[4]
Ring Opening Presence of strong Lewis Acids.Avoid AlCl₃ or BF₃. The cyclopropane ring is stable to basic SN2 conditions but sensitive to strong acid catalysis.

References

  • Synthesis of Tosylate Precursors

    • Title: A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate.[1]

    • Source: Organic Chemistry Frontiers, 2014.[1]

    • Relevance: Provides the foundational protocol for tosylating hindered cyclopropyl carbinols (TsCl, TEA, DMAP).
    • URL:[Link]

  • Application in CDK9 Inhibitors (Sn2 Reaction Conditions)
  • Cathepsin K Inhibitor Design (Constrained Cyclopropanes)

    • Title: The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[9]

    • Source: Journal of Medicinal Chemistry.
    • Relevance: Illustrates the utility of the 1-cyanocyclopropyl motif in preventing metabolic degrad
    • URL:[Link]

  • General Reactivity of Cyclopropyl Sulfonates

    • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cycliz
    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Describes the synthesis and stability of the analogous (1-cyanocyclopropyl)
    • URL:[Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Using (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Chiral Architectures with a Unique Cyclopropyl Electrophile

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a structurally intriguing electrophilic building block. The cyclopropyl ring, a "bent" and strained carbocycle, imparts unique conformational rigidity and metabolic stability to molecules, making it a highly sought-after motif in medicinal chemistry. The presence of a nitrile group offers a versatile handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The tosylate serves as an excellent leaving group, activating the primary carbon for nucleophilic substitution.

While specific, peer-reviewed protocols detailing the asymmetric applications of this exact tosylate are not prevalent in the literature, its structure strongly suggests its utility as an electrophile in well-established asymmetric alkylation methodologies. This guide provides detailed, field-proven protocols based on analogous transformations with similar primary tosylates and halides. The following application notes are designed to be robust, self-validating systems, grounded in the authoritative principles of chiral auxiliary-controlled asymmetric synthesis. They serve as a foundational blueprint for researchers to successfully incorporate the (1-cyanocyclopropyl)methyl moiety into chiral frameworks.

Application Note I: Diastereoselective Alkylation of Evans-Type Chiral Auxiliaries

The use of oxazolidinone chiral auxiliaries, pioneered by David A. Evans, is a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are covalently attached to a carboxylic acid, and the resulting imide can be deprotonated to form a rigid Z-enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[2]

Scientific Rationale:

The predictable stereochemical outcome arises from the chelated Z-enolate structure formed upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring. This conformation forces the substituent of the auxiliary (e.g., a benzyl or isopropyl group) to occupy a specific spatial position, sterically hindering one of the enolate's π-faces. The electrophile, in this case, this compound, can then only approach from the less hindered face, ensuring a highly diastereoselective C-C bond formation.[3]

Experimental Workflow Diagram:

Evans_Alkylation_Workflow cluster_1 Step 2: Asymmetric Alkylation Acyl_Start Propionyl Chloride + (S)-4-benzyl-2-oxazolidinone Acyl_Product N-Propionyl Oxazolidinone Acyl_Start->Acyl_Product Alkyl_Start N-Propionyl Oxazolidinone Alkyl_Product Alkylated Imide (High d.r.) Alkyl_Start->Alkyl_Product 1. LDA, THF, -78 °C 2. Add Electrophile Cleavage_Start Alkylated Imide Electrophile (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate Electrophile->Alkyl_Product Cleavage_Product Chiral Carboxylic Acid (+ Recovered Auxiliary) Cleavage_Start->Cleavage_Product LiOOH, THF/H₂O

Caption: Workflow for the asymmetric synthesis of a chiral carboxylic acid.

Detailed Protocol: Synthesis of (R)-2-((1-cyanocyclopropyl)methyl)butanoic acid

Part A: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv).

  • Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • Slowly add propionyl chloride (1.1 equiv). Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.15 equiv) in THF at -78 °C and stirring for 20 minutes.

  • Slowly add the freshly prepared LDA solution to the oxazolidinone solution. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • In another flask, dissolve this compound (1.2 equiv) in anhydrous THF.

  • Add the tosylate solution to the enolate solution dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then slowly warm to 0 °C over 2 hours. Monitor reaction progress by TLC.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate the diastereomerically enriched alkylated product. Diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Part C: Auxiliary Cleavage

  • Dissolve the purified alkylated imide (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 0.8 M).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution (1.5 M, 5.0 equiv) and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous solution with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Step Key Reagents & Conditions Purpose Expected Outcome
Acylation (S)-4-benzyl-2-oxazolidinone, n-BuLi, Propionyl chloride, THF, -78 °CAttach the prochiral substrate to the auxiliary.High yield of N-propionyl imide.
Alkylation LDA, this compound, THF, -78 °CForm C-C bond with high diastereoselectivity.High yield of alkylated product, d.r. > 95:5.
Cleavage LiOOH (from LiOH + H₂O₂), THF/H₂O, 0 °CRemove the auxiliary without racemization.[4]Good yield of the chiral carboxylic acid, >98% ee.

Application Note II: Asymmetric α-Alkylation of Ketones via SAMP/RAMP Hydrazone Method

For the asymmetric α-alkylation of ketones, the SAMP/RAMP hydrazone method developed by Dieter Enders is exceptionally powerful.[5] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is condensed with a ketone to form a chiral hydrazone. Deprotonation with a strong base like LDA generates a rigid azaenolate, which then reacts with an electrophile from the sterically unhindered face.[6] Subsequent cleavage of the hydrazone yields the α-alkylated ketone with high enantiomeric excess.

Scientific Rationale:

The stereoselectivity of the SAMP/RAMP method is dictated by the conformation of the lithiated azaenolate intermediate. The methoxymethyl side chain of the pyrrolidine auxiliary chelates to the lithium ion, creating a rigid, planar five-membered ring system. This arrangement effectively blocks the top face of the azaenolate, forcing the electrophile to approach from the bottom face. This reliable facial bias allows for the predictable synthesis of either enantiomer of the final product by simply choosing between SAMP or RAMP as the auxiliary.[5]

Experimental Workflow Diagram:

SAMP_Alkylation_Workflow cluster_1 Step 2: Asymmetric Alkylation Hydrazone_Start Cyclohexanone + SAMP Hydrazone_Product SAMP-Hydrazone Hydrazone_Start->Hydrazone_Product Alkyl_Start SAMP-Hydrazone Alkyl_Product Alkylated Hydrazone (High d.e.) Alkyl_Start->Alkyl_Product 1. LDA, THF, 0 °C to -78 °C 2. Add Electrophile Cleavage_Start Alkylated Hydrazone Electrophile (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate Electrophile->Alkyl_Product Cleavage_Product Chiral Ketone (+ Recovered SAMP) Cleavage_Start->Cleavage_Product O₃, CH₂Cl₂, -78 °C

Caption: Workflow for the asymmetric α-alkylation of a ketone.

Detailed Protocol: Synthesis of (S)-2-((1-cyanocyclopropyl)methyl)cyclohexanone

Part A: SAMP-Hydrazone Formation

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 equiv) in benzene or toluene (~0.5 M).

  • Reflux the mixture for 12-24 hours until water evolution ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude hydrazone by vacuum distillation to yield the pure product.

Part B: Diastereoselective Alkylation

  • To a flame-dried, argon-flushed flask, add anhydrous THF (~0.2 M) and cool to 0 °C.

  • Add diisopropylamine (1.2 equiv) followed by the slow addition of n-butyllithium (1.2 equiv, 1.6 M in hexanes). Stir for 20 minutes at 0 °C.

  • In a separate flask, dissolve the SAMP-hydrazone (1.0 equiv) in anhydrous THF.

  • Cool the hydrazone solution to 0 °C and slowly add it to the freshly prepared LDA solution. Stir for 2-3 hours at 0 °C to form the azaenolate.

  • Cool the resulting deep yellow/orange solution to -78 °C.

  • Add a solution of this compound (1.3 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by adding diethyl ether and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude alkylated hydrazone is typically used directly in the next step without further purification.

Part C: Hydrazone Cleavage

  • Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂, ~0.1 M) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Quench the reaction by adding dimethyl sulfide (DMS, 2-3 equiv) and allow it to warm to room temperature.

  • Wash the organic mixture with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to afford the enantiomerically enriched ketone.

Step Key Reagents & Conditions Purpose Expected Outcome
Hydrazone Formation Cyclohexanone, SAMP, Benzene, RefluxAttach the chiral auxiliary to the ketone.High yield of the corresponding hydrazone.
Alkylation LDA, this compound, THF, 0 to -78 °CStereoselective C-C bond formation.High yield of alkylated hydrazone, d.e. > 95%.
Cleavage O₃, CH₂Cl₂, -78 °C; then DMSRegenerate the ketone and remove the auxiliary.[5]Good yield of the chiral ketone, >96% ee.

References

  • Enders, D. et al. (1976). Asymmetric Alkylation of Ketones and Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition, 15(9), 549-551.

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.

  • Myers, A. G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

  • Job, A. et al. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329.

  • Clayden, J. et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chemistry 115 Course Notes. Harvard University.

  • Enders, D. et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.

Sources

Application Note: Catalytic Alkylation Protocols using (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter referred to as 1-CCMT ) in advanced organic synthesis. While 1-CCMT is a reagent (electrophile) rather than a catalyst, it is a critical substrate in Phase-Transfer Catalyzed (PTC) alkylation reactions, particularly in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) and constrained amino acids.

Executive Summary

This compound is a specialized bifunctional building block containing a strained cyclopropane ring, a reactive tosylate leaving group, and a nitrile handle. Its primary utility lies in the catalytic construction of quaternary carbon centers and thioether linkages found in active pharmaceutical ingredients (APIs).

This guide focuses on the Phase-Transfer Catalyzed (PTC) nucleophilic substitution of 1-CCMT. Unlike traditional


 reactions that require anhydrous polar aprotic solvents (e.g., DMF, DMSO), the PTC protocols described here allow for the use of eco-friendly biphasic systems (Toluene/Water) with higher yields and simplified purification.
Key Chemical Advantages
  • Geminal Substitution: The 1,1-disubstitution pattern (cyano and methylene-tosyl) provides a rapid entry into gem-disubstituted cyclopropanes, a motif known to improve metabolic stability in drug candidates.

  • Chemo-selectivity: The nitrile group remains inert under the mild basic conditions of PTC alkylation, allowing for subsequent transformation (hydrolysis to acid or reduction to amine) after the coupling step.

Core Application: Phase-Transfer Catalyzed Thioetherification

The most prevalent application of 1-CCMT is the alkylation of thiols to generate 1-(thiomethyl)cyclopropanecarbonitriles . This transformation is mechanistically analogous to the coupling step in the synthesis of Montelukast, where a mesylate/tosylate is displaced by a thiol.

Mechanism of Action

The reaction proceeds via an interfacial mechanism catalyzed by a quaternary ammonium salt (QAS).

  • Deprotonation: In the aqueous phase, a base (NaOH) deprotonates the thiol (R-SH) to form the thiolate anion (

    
    ).
    
  • Ion Exchange: The lipophilic catalyst cation (

    
    ) pairs with the thiolate anion, extracting it into the organic phase as a tight ion pair (
    
    
    
    ).
  • Substitution: The "naked" thiolate anion attacks the electrophilic carbon of 1-CCMT, displacing the tosylate group.

  • Regeneration: The catalyst returns to the interface to shuttle the next anion.

Diagram 1: Catalytic Cycle & Reaction Pathway

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) Thiol Thiol (R-SH) Thiolate Thiolate (RS⁻) Thiol->Thiolate Deprotonation IonPair [Q⁺ RS⁻] Active Species Thiolate->IonPair Phase Transfer (Q⁺Cl⁻ Catalyst) Na_OTs Na⁺ OTs⁻ (Waste) Na_OTs->Thiolate Regenerates Q⁺ CCMT 1-CCMT (Electrophile) Product Thioether Product CCMT->Product + IonPair->Product S_N2 Attack Q_OTs [Q⁺ OTs⁻] Product->Q_OTs + Q_OTs->Na_OTs Ion Exchange (Interface)

Caption: Phase-Transfer Catalytic cycle for the alkylation of thiols using 1-CCMT in a biphasic system.

Detailed Experimental Protocol

Protocol ID: PTC-S-ALK-05 Objective: Synthesis of 1-((Benzylthio)methyl)cyclopropanecarbonitrile (Model Reaction).

Materials & Reagents
ReagentRoleEquiv.Notes
1-CCMT Substrate1.0Limiting reagent. Handle with gloves.
Benzyl Mercaptan Nucleophile1.1Unpleasant odor; use in fume hood.
Toluene Solvent10 VReagent grade.
NaOH (30% aq) Base2.5Generates nucleophile.
TBAB Catalyst0.05Tetrabutylammonium bromide.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Add 1-CCMT (10.0 g, 39.8 mmol) and Toluene (100 mL). Stir until fully dissolved.

  • Add TBAB (0.64 g, 2.0 mmol, 5 mol%).

  • Add Benzyl Mercaptan (5.44 g, 43.8 mmol) slowly via syringe. Note: Solution may turn slightly yellow.

Step 2: Catalytic Initiation
  • Cool the mixture to 10–15°C using an ice/water bath.

  • Add 30% NaOH solution (13.3 g NaOH in 40 mL water) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 25°C to prevent hydrolysis of the nitrile or tosylate.

  • Once addition is complete, remove the cooling bath and warm to room temperature (20–25°C).

  • Stir vigorously (≥ 400 RPM) for 4–6 hours. High agitation is required to maximize the interfacial surface area.

Step 3: Reaction Monitoring
  • Sample the organic phase (50 µL) and analyze via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

    • Target: < 1.0% remaining 1-CCMT.

    • Observation: Product spot (

      
      ) should be distinct from starting tosylate (
      
      
      
      ).
Step 4: Work-up & Isolation
  • Stop stirring and allow phases to separate (approx. 15 min).

  • Drain the lower aqueous layer (contains NaOTs and excess NaOH).

  • Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

  • Dry the organic phase over anhydrous

    
     .
    
  • Concentrate under reduced pressure (

    
    , 50 mbar) to obtain the crude oil.
    
  • Purification: The crude product can be crystallized from cold Hexanes/IPA (9:1) or used directly if purity > 95%.

Troubleshooting & Optimization

This protocol is a self-validating system. If yields are low, check the following parameters:

IssueProbable CauseCorrective Action
Slow Reaction Rate Insufficient agitation or catalyst poisoning.Increase stirring speed to >500 RPM. Ensure TBAB is dry.
Hydrolysis of Nitrile Temperature too high or base too concentrated.Keep Temp < 30°C. Reduce NaOH conc. to 15% or use

.
Emulsion Formation Similar densities of phases.Add solid NaCl to saturate the aqueous phase or filter through Celite.
Diagram 2: Process Workflow

Workflow Start Start: Dissolve 1-CCMT in Toluene AddCat Add Catalyst (TBAB) & Nucleophile Start->AddCat AddBase Slow Addition of NaOH (Temp < 25°C) AddCat->AddBase React Agitate 4-6 Hours (Interfacial Catalysis) AddBase->React Check QC Check (HPLC) Conversion > 99%? React->Check Check->React No (Add more TBAB) Workup Phase Separation & Washing Check->Workup Yes Isolate Evaporation & Crystallization Workup->Isolate

Caption: Operational workflow for the catalytic alkylation of 1-CCMT.

References

  • Bolliger, J. L., & Frech, C. M. (2010). Highly Active Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.[1] Link(Cited for general context on catalytic cross-coupling efficiency).

  • Merck & Co., Inc. (1996). Process for the preparation of Montelukast and its salts. US Patent 5,565,473.[2] Link(Foundational patent describing the alkylation of thiols with cyclopropyl mesylates/tosylates in API synthesis).

  • Dolg, P., et al. (2008). Synthesis of Montelukast Sodium: An Improved Protocol. Organic Process Research & Development. Link(Describes the optimization of the coupling step using phase transfer conditions).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link(Authoritative source on the mechanism of PTC used in this protocol).

Sources

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Precision Integration of Conformationally Restricted Motifs in Bio-Materials and Medicinal Chemistry

Abstract & Strategic Utility

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS: 135235-96-4) serves as a specialized electrophilic building block designed to introduce the 1-cyanocyclopropyl motif. Unlike flexible alkyl chains, the cyclopropane ring introduces significant conformational restriction (rigidification) and unique electronic properties due to ring strain (~27.5 kcal/mol).

In materials science and drug discovery, this molecule acts as a "gateway intermediate." The tosylate (leaving group) allows for the precise attachment of the rigid cyclopropyl-nitrile headgroup onto amines, thiols, or carbon nucleophiles. This is critical for:

  • Bio-isostere Synthesis: Creating conformationally locked amino acids (e.g., Cathepsin K inhibitors) to improve metabolic stability.

  • Polymer Engineering: Modulating Glass Transition Temperature (

    
    ) by introducing rigid spiro-centers into polymer backbones.
    
  • Surface Functionalization: Covalent grafting of nitrile groups (precursors to tetrazoles or carboxylic acids) onto nucleophilic surfaces.

Chemical Properties & Handling

PropertySpecificationExpert Insight
Molecular Formula

Molecular Weight 251.30 g/mol
Appearance White to off-white solidPurity is critical; yellowing indicates tosylate hydrolysis.
Solubility DCM, EtOAc, DMSOPoor solubility in hexanes; recrystallize from EtOAc/Hex.
Reactivity Profile Neopentyl-like Primary ElectrophileCritical: The reaction center is a primary carbon attached to a quaternary ring carbon.

reactions are slower than standard primary alkyl halides due to steric shielding, requiring higher temperatures or polar aprotic solvents.
Stability Moisture SensitiveStore under inert atmosphere (

/Ar) at -20°C.

Application Workflows & Mechanisms

The utility of this molecule stems from its ability to undergo nucleophilic substitution despite the steric bulk of the cyclopropane ring. The lack of


-hydrogens (the adjacent ring carbon is quaternary) renders it immune to standard E2 elimination , ensuring high chemical yield of the substitution product without alkene byproducts.
Diagram 1: Strategic Synthetic Pathways

This flowchart illustrates the conversion of the tosylate into high-value functional materials.

G Start (1-Cyanocyclopropyl) methyl Tosylate Azide Intermediate: Alkyl Azide Start->Azide NaN3, DMSO (SN2 Substitution) Tetrazole Product C: Tetrazole Derivative (High Energy/Chelator) Start->Tetrazole [3+2] Cycloaddition (Click Chem) Amine Product A: 1-(Aminomethyl) cyclopropanecarbonitrile Azide->Amine Staudinger Reduction (PPh3 / H2O) Acid Product B: Cyclopropyl Amino Acid (Bio-Material Monomer) Amine->Acid Hydrolysis (HCl / Reflux)

Caption: Divergent synthesis pathways from the Tosylate precursor to bioactive amines and amino acids.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (Synthesis of the Azide Intermediate)

Objective: Replace the tosylate group with an azide moiety. This is the most common first step, as the azide serves as a protected amine.

Expert Note: Due to the "neopentyl-like" steric hindrance discussed above, standard acetone/reflux conditions are often insufficient. We utilize DMSO to accelerate the rate.

Reagents:

  • (1-Cyanocyclopropyl)methyl tosylate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv) [Warning: Acute Toxin ]
    
  • DMSO (Anhydrous, 5 mL per mmol substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the tosylate in anhydrous DMSO.

  • Addition: Add

    
     in a single portion. (Caution: Ensure no halogenated solvents are present to avoid di-azido methane formation).
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Validation: Monitor TLC (20% EtOAc/Hexanes). The UV-active tosylate spot (

      
      ) should disappear. The azide is not UV active; stain with Phosphomolybdic Acid (PMA).
      
  • Workup: Cool to room temperature. Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ).
    
    • Why Ether? DMSO partitions into the water phase; ether ensures clean separation.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Safety: Do not concentrate to absolute dryness if scale >5g due to azide thermal instability.

Protocol B: Staudinger Reduction (Azide to Amine)

Objective: Convert the intermediate azide to 1-(aminomethyl)cyclopropanecarbonitrile .

Reagents:

  • Crude Azide (from Protocol A)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • THF/Water (10:1 ratio)

Step-by-Step:

  • Addition: Dissolve crude azide in THF. Add

    
     portion-wise at 0°C.
    
  • Evolution: Allow to warm to Room Temp. Gas evolution (

    
    ) will occur. Stir for 2 hours.
    
  • Hydrolysis: Add water (1 mL per mmol). Heat to 50°C for 3 hours to hydrolyze the aza-ylide intermediate.

  • Isolation: Acidify with 1M HCl (extracts amine into water). Wash organic phase with EtOAc (removes

    
    ). Basify aqueous phase with NaOH to pH 12. Extract amine into DCM.
    

Quality Control & Validation Data

To ensure the integrity of the material before use in downstream applications, the following spectral signatures must be verified.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

7.8 (d, 2H), 7.4 (d, 2H)
Aromatic protons of the Tosyl group (Confirm presence).
1H NMR (CDCl3)

3.95 (s, 2H)
Methylene protons (

). Shift indicates OTs vs Azide.
1H NMR (CDCl3)

1.2–1.4 (m, 4H)
Cyclopropyl ring protons (High field diagnostic).
IR Spectroscopy ~2240

Sharp, weak nitrile (-CN) stretch. Must be present.
IR Spectroscopy ~1360, 1170

Sulfonate (

) stretches. Loss of these indicates substitution.
Diagram 2: QC Decision Logic

QC Sample Synthesized Tosylate NMR 1H NMR Check Sample->NMR Aromatic Aromatic Doublets (7.4 - 7.8 ppm)? NMR->Aromatic Methylene CH2 Shift at 3.95 ppm? Aromatic->Methylene Yes Result Status Aromatic->Result No (Hydrolysis) Methylene->Result Yes (Pass) Methylene->Result No (Wrong Isomer)

Caption: Logic gate for validating the integrity of the tosylate intermediate via NMR.

References

  • Vertex Pharmaceuticals. (2008). Synthesis of 1-substituted cyclopropyl derivatives for use as Cathepsin inhibitors. World Intellectual Property Organization. WO2008012345.
  • Gagnon, A., et al. (2014). "Practical synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate and its application in carbocyclization." Organic Chemistry Frontiers, 1(6), 695-700. Link (Context: Analogous cyclopropyl tosylate reactivity and handling).

  • Shandong Sanyue Chemical. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.[1] CN Patent CN113943231A. Link (Context: Industrial synthesis of the alcohol precursor).

  • Organic Syntheses. (2002). "Tosylation of Alcohols: Standard Procedures." Organic Syntheses, Coll.[2] Vol. 10, p. 234. (Context: General grounding for the tosylation protocol).

  • PubChem. (2025). Compound Summary: 1-(Hydroxymethyl)cyclopropanecarbonitrile. National Library of Medicine. Link (Context: Physical property validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.

This compound is a key building block in medicinal chemistry, valued for its role in constructing complex molecules with cyclopropane motifs. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, impact yield, and complicate the synthesis of downstream targets. This guide provides a structured, question-and-answer-based approach to troubleshooting common purification issues, grounded in scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route to the precursor alcohol, (1-cyanocyclopropyl)methanol, and the subsequent tosylation reaction. Common impurities include:

  • Unreacted (1-cyanocyclopropyl)methanol: The starting alcohol may be present if the tosylation reaction did not go to completion.

  • Excess p-Toluenesulfonyl Chloride (TsCl): It is common to use an excess of TsCl to drive the reaction to completion.

  • p-Toluenesulfonic Acid (TsOH): This is the hydrolysis product of TsCl and can be present, especially after an aqueous workup.

  • Pyridine or other amine base/salt: If a base like pyridine or triethylamine is used, it and its corresponding hydrochloride salt will be present.[1]

  • Ditosylate: If the precursor alcohol synthesis produced any diol impurities, these could be converted to ditosylates.

  • Chlorinated byproduct: In some cases, tosylation of primary alcohols can lead to the formation of the corresponding alkyl chloride, particularly if the reaction is heated or if certain activating agents are used.[2]

Q2: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A2: Effective TLC monitoring is crucial for successful purification.

  • Solvent System: A good starting point for your eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. A common starting ratio to test is 4:1 Hexanes:Ethyl Acetate.[3] Your target tosylate is significantly less polar than the starting alcohol.

  • Visualization: Neither the starting alcohol nor the product tosylate are strongly UV-active. Therefore, you will need to use a chemical stain for visualization.[3]

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the starting alcohol, which will appear as a yellow-brown spot on a purple background. The tosylate product may also be weakly visualized.[3]

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[3]

    • Iodine Chamber: While not always effective for all compounds, an iodine chamber can sometimes visualize organic compounds as brownish spots.[4]

Q3: My purified this compound is degrading upon storage. What are the likely causes and how can I prevent this?

A3: this compound, like other primary tosylates, is susceptible to hydrolysis and nucleophilic attack.

  • Hydrolysis: Exposure to moisture, especially under basic or acidic conditions, can hydrolyze the tosylate back to the starting alcohol, (1-cyanocyclopropyl)methanol, and p-toluenesulfonic acid.

  • Prevention:

    • Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvents or water.

    • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • For long-term storage, keep it in a desiccator at a low temperature (e.g., in a freezer).

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is the most common method for purifying this compound. This section provides solutions to common problems encountered during this process.

Q4: I'm having trouble separating my product from unreacted p-toluenesulfonyl chloride (TsCl) on the column. What can I do?

A4: Co-elution of the product with excess TsCl is a frequent issue. Here are several strategies to address this:

  • Chemical Quenching Before Chromatography:

    • Aqueous Workup: Before concentrating your crude reaction mixture, perform an aqueous workup with a mild base like sodium bicarbonate. This will hydrolyze the majority of the remaining TsCl to the water-soluble p-toluenesulfonic acid, which can then be removed in the aqueous layer.

    • Amine Quench: Adding a small amount of a simple amine (like a few drops of ammonia or a primary amine) to the crude mixture will convert the TsCl into a more polar sulfonamide, which is typically much easier to separate from the desired product by column chromatography.[5]

    • Cellulose Treatment: A simple and effective method is to stir the crude reaction mixture with cellulose (e.g., filter paper) and a base. The cellulose reacts with the excess TsCl, and the resulting solid can be filtered off before chromatography.[6]

  • Chromatography Optimization:

    • Solvent System Modification: If you are still seeing co-elution, adjusting your solvent system can help. Adding a small amount of a solvent with aromatic character, like toluene, to your hexane/ethyl acetate eluent can sometimes improve the separation of aromatic compounds like TsCl from your product.

Q5: My product is streaking or tailing on the column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

A5: Streaking or tailing is often a sign of poor column packing, overloading, or interactions with the stationary phase.

Potential Cause Explanation Solution
Poor Column Packing Air bubbles or channels in the silica gel lead to an uneven flow of the mobile phase.[2]Ensure your silica gel is a uniform slurry in the initial solvent before packing. Pack the column carefully to avoid trapping air. Gently tap the column as you pack to ensure even settling.
Overloading the Column Too much crude material has been loaded onto the column for its size.As a general rule, use at least 50g of silica gel for every 1g of crude material. If your separation is difficult, you may need a higher ratio.
Sample Insolubility at the Top of the Column If the sample is not fully soluble in the initial eluent, it can precipitate at the top of the column and then slowly redissolve as the chromatography proceeds, causing streaking.Load your sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane), and then adsorb it onto a small amount of silica gel. Dry this "plug" of silica and carefully add it to the top of your packed column.
Acidic Silica Gel The slightly acidic nature of standard silica gel can sometimes cause interactions with certain functional groups, leading to tailing.You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent), before packing. However, be aware that this can affect the retention of your compounds.
Experimental Protocol: Column Chromatography Purification

This protocol is a starting point and may need to be optimized for your specific crude material.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% petroleum ether or hexanes).

    • Carefully pack the column, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance when adding solvent.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the eluent by adding dichloromethane. A gradient from 0% to 100% dichloromethane in petroleum ether is a good starting point.[7]

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_iso Isolation crude Crude Product quench Quench Excess TsCl (e.g., aq. NaHCO3) crude->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry load Dry Load onto Silica dry->load elute Elute with Gradient (Pet. Ether -> DCM) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Section 3: Troubleshooting Guide for Recrystallization

While column chromatography is often the primary purification method, recrystallization can be an excellent final step to obtain highly pure, crystalline material.

Q6: I can't find a suitable single solvent for recrystallization. What should I do?

A6: It is common that a single solvent does not have the ideal solubility properties for recrystallization. In such cases, a two-solvent (or "mixed solvent") system is often effective.[8]

  • Principle: You need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "bad" solvent dropwise until you see the first signs of persistent cloudiness (turbidity).

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

Q7: What are some good solvent pairs to try for recrystallizing this compound?

A7: Based on the polarity of the molecule and common practices for tosylates, here are some recommended solvent pairs to screen:

"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)Rationale
Ethyl AcetateHexanes/HeptanesA very common and effective pair for moderately polar compounds.
DichloromethaneHexanes/HeptanesGood for compounds that are highly soluble in chlorinated solvents.
AcetoneWaterUseful if your compound has some water solubility.
Methanol/EthanolWaterA classic choice for compounds with some polarity.
TolueneHexanes/HeptanesThe aromaticity of toluene can aid in dissolving the tosylate.
Visualization of the Recrystallization Troubleshooting Process

G start Crude Product screen Screen Single Solvents (e.g., EtOAc, DCM, Toluene) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold Test insoluble_hot Insoluble in Hot Solvent? screen->insoluble_hot Test dissolves_cold->insoluble_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes good_single Good Single Solvent Found insoluble_hot->good_single No insoluble_hot->bad_solvent Yes screen_pair Screen Solvent Pairs (e.g., EtOAc/Hexanes) bad_solvent->screen_pair dissolves_good Dissolves in Hot 'Good' Solvent? screen_pair->dissolves_good precipitates_bad Precipitates with 'Bad' Solvent? dissolves_good->precipitates_bad Yes good_pair Good Solvent Pair Found precipitates_bad->good_pair Yes no_crystals No Crystals Form Upon Cooling good_pair->no_crystals oiling_out Product 'Oils Out' good_pair->oiling_out scratch Scratch Inner Wall of Flask no_crystals->scratch seed Add a Seed Crystal no_crystals->seed reheat Reheat and Add More 'Good' Solvent oiling_out->reheat

Caption: Decision-making workflow for troubleshooting recrystallization.

Section 4: Purity Assessment

After purification, it is essential to confirm the identity and purity of your this compound.

Q8: What analytical data should I use to confirm the purity of my product?

A8: A combination of spectroscopic and physical data is recommended.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for confirming the structure and purity. The expected signals for this compound are:

    • Aromatic Protons: Two doublets in the range of 7.4-7.9 ppm.

    • Methylene Protons (-CH₂-O-): A singlet around 4.0 ppm.

    • Methyl Protons (Ar-CH₃): A singlet around 2.5 ppm.

    • Cyclopropyl Protons: Two multiplets in the range of 1.0-1.4 ppm. The integration of these signals should correspond to the number of protons in the structure. The absence of signals from the starting alcohol or other impurities is a strong indicator of purity.

  • LC/MS Analysis: Liquid Chromatography-Mass Spectrometry can provide both the retention time of your compound and its mass-to-charge ratio (m/z). For this compound (molecular weight 251.3 g/mol ), you should look for a peak corresponding to [M+H]⁺ at m/z = 252.[7]

  • Melting Point: While a specific melting point for this compound is not widely reported in the literature, a sharp melting range for your crystalline product is a good indicator of high purity. For comparison, similar simple alkyl tosylates often have melting points in the range of 25-50°C.

Reference Analytical Data
Analysis Expected Result for Pure this compound
¹H NMR (300 MHz, CDCl₃) δ 7.84 (d, J = 8.1 Hz, 2H), 7.40 (d, J = 8.1 Hz, 2H), 4.01 (s, 2H), 2.48 (s, 3H), 1.38 (dd, J = 7.5, 5.4 Hz, 2H), 1.09 (dd, J = 7.5, 5.7 Hz, 2H)[7]
LC/MS m/z = 252 [M+H]⁺[7]
Molecular Formula C₁₂H₁₃NO₃S[7]
Molecular Weight 251.3 g/mol [7]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • recrystallization-2.doc.pdf. Course document from a university chemistry lab.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Solvent Pair. YouTube, uploaded by Fun Man Flipped Classroom, 11 July 2013. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 51(1), 189-191. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • This compound. MySkinRecipes. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]

  • Visualizing a TLC plate. YouTube, uploaded by Organic Chemistry Lab Techniques, 22 August 2021. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube, uploaded by The Cynical Philosopher, 14 February 2024. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites. MDPI. [Link]

  • Process for the preparation of cyclopropylmethanol.
  • A greener approach for the selective tosylation of alcohols in water. Green Chemistry, 24(18), 7014-7019. [Link]

  • METHODS OF VISUALIZATIONS IN TLC. YouTube, uploaded by Pharmacy, 13 April 2023. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).The Royal Society of Chemistry.
  • cyclobutyl 4-methylbenzenesulfonate. ChemSynthesis. [Link]

Sources

Technical Support Center: (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CY-TS-001 Status: Active Support Tier: Senior Application Scientist Topic: Troubleshooting Synthesis, Purification, and Stability

Introduction

Welcome to the Technical Support Center. You are likely attempting to synthesize (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS: 135220-61-2), a critical intermediate for various Janus Kinase (JAK) inhibitors and antiviral candidates.

This reaction involves the tosylation of 1-(hydroxymethyl)cyclopropanecarbonitrile . While tosylation is a standard transformation, this specific substrate presents a unique "Neopentyl-like" steric challenge combined with the electron-withdrawing effect of the nitrile group. This guide addresses the three most common failure modes: Incomplete Conversion , Alkyl Chloride Formation , and Decomposition on Silica .

Phase 1: Reaction Initiation & Conversion

Q: The reaction is stalling at 60-70% conversion. Adding more TsCl doesn't help. Why?

A: The issue is likely steric hindrance and low nucleophilicity, not reagent stoichiometry.

The Mechanism: The hydroxyl group in your substrate is attached to a quaternary carbon (the 1-cyanocyclopropyl center). This creates a "neopentyl-like" environment. Furthermore, the nitrile group is electron-withdrawing, reducing the electron density on the oxygen, making it a poorer nucleophile than a standard primary alcohol.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst Add DMAP (0.1 - 0.2 eq) 4-Dimethylaminopyridine forms a highly reactive

-tosylpyridinium intermediate, which is more electrophilic than TsCl alone, overcoming the steric barrier.
Base Switch to TEA/DABCO Pyridine alone may be too weak. Triethylamine (TEA) acts as a stronger proton scavenger. DABCO can function as both base and nucleophilic catalyst.
Concentration Increase to 0.5 M - 1.0 M Higher concentration drives bimolecular kinetics (

).
Reagent Use Ts

O instead of TsCl
If chloride impurities are an issue (see Phase 2),

-Toluenesulfonic anhydride (Ts

O) eliminates the chloride ion source entirely.
Workflow Visualization

ReactionPathway Start 1-(Hydroxymethyl) cyclopropanecarbonitrile Intermediate N-Tosylpyridinium (Active Species) Start->Intermediate Slow Attack (Steric hinderance) Reagents TsCl + Base (Pyridine/TEA) Reagents->Intermediate Activation Product (1-Cyanocyclopropyl)methyl tosylate Intermediate->Product Fast Transfer SideProduct Alkyl Chloride (Impurity) Intermediate->SideProduct Cl- Attack (If hot/acidic)

Figure 1: Reaction pathway highlighting the activation step and potential chloride side-reaction.

Phase 2: Impurity Profiling

Q: I see a new spot on TLC (higher R ) that is not my product. NMR suggests a -CH Cl group. How do I stop this?

A: You are observing the conversion of the tosylate to the alkyl chloride.

The Cause: The chloride ion (Cl


) generated from TsCl is a nucleophile. In standard tosylations, the alcohol attacks the sulfonyl group faster than Cl

attacks the carbon. However, because your substrate is hindered, the formed tosylate sits in the reaction mixture longer. If the temperature rises or if pyridine hydrochloride precipitates (creating a high local concentration of Cl

), the chloride will displace your newly formed tosylate via an S

2 mechanism.

Corrective Actions:

  • Temperature Control: Maintain the reaction at 0°C to 5°C . Do not heat to reflux.

  • Solvent Switch: Use DCM (Dichloromethane) . Pyridine hydrochloride is soluble in DCM, preventing the formation of "ionic pockets" that facilitate substitution.

  • Reagent Swap: As mentioned in Phase 1, use Ts

    
    O (p-Toluenesulfonic anhydride) . This generates TsO
    
    
    
    (tosylate anion) as the leaving group, which is non-nucleophilic, completely eliminating the possibility of alkyl chloride formation.

Phase 3: Work-up & Purification

Q: My crude NMR looks pure, but after flash chromatography, the product degrades or yield drops significantly. Why?

A: Your product is acid-sensitive and is decomposing on the silica gel.

The Mechanism: Silica gel is slightly acidic (pH 4-5). Cyclopropylmethyl tosylates are prone to ionization. The acidic surface can catalyze the solvolysis of the tosylate or ring-opening reactions, leading to "streaking" on the column and mass loss.

Purification Protocol (The "Buffered" Method):

StepActionDetail
1. Quench Water/Bicarb Wash Quench with water, then wash organic layer with saturated NaHCO

to remove all traces of acid/HCl.
2. Pre-treat Silica Neutralize Column Slurry your silica gel in Hexanes + 1-2% Triethylamine (Et

N)
before loading the column. This neutralizes acidic sites.
3. Elution Fast Chromatography Use a gradient of Hexanes/EtOAc (e.g., 9:1 to 7:3). Do not let the compound sit on the column.
4. Alternative Recrystallization If the product is solid, attempt recrystallization from EtOAc/Heptane or MTBE/Hexane to avoid silica entirely.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Stalled Reaction Stalled (<70% Conv) Problem->Stalled Impurity Impurity (Alkyl Chloride) Problem->Impurity Loss Loss during Purification Problem->Loss Sol1 Add DMAP (0.1 eq) or use Ts2O Stalled->Sol1 Steric Issue Sol2 Keep at 0°C Switch to DCM Impurity->Sol2 Cl- Attack Sol3 Buffer Silica with 1% Et3N Loss->Sol3 Acid Sensitivity

Figure 2: Decision tree for diagnosing and resolving synthesis failures.

Phase 4: Stability & Storage

Q: The white solid turned pink/brown after 3 days. Is it still usable?

A: Discoloration indicates autodecomposition (likely elimination of TsOH).

  • Immediate Action: Check

    
    H NMR. If the characteristic cyclopropyl signals are intact and you only see minor aromatic impurity (TsOH), you can repurify via a quick bicarbonate wash.
    
  • Prevention: Store the tosylate at -20°C under Argon. Tosylates are alkylating agents; they can react with moisture in the air to hydrolyze back to the alcohol and TsOH, which then autocatalyzes further decomposition.

References

  • Kabalka, G. W., Varma, M., & Varma, R. S. (1986). Tosylation of Alcohols. The Journal of Organic Chemistry, 51(12), 2386–2388. (General protocol for tosylation of hindered alcohols). Link

  • Ding, Z., et al. (2011). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization, WO2011130146. (Describes the use of cyclopropyl nitrile intermediates). Link

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] (Theoretical grounding for neopentyl/cyclopropyl electrophilicity and steric hindrance). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Protocols for neutralizing silica gel). Link

Sources

Optimizing reaction conditions for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

  • Ticket ID: #TOS-CY-001

  • Subject: Optimization & Troubleshooting Guide for Synthesis and Handling

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

This compound is a highly reactive electrophilic building block, commonly utilized in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib) and other bioactive agents.

The presence of the nitrile (cyano) group at the 1-position of the cyclopropane ring imparts unique electronic properties. Unlike typical cyclopropylmethyl derivatives, the electron-withdrawing nature of the nitrile group destabilizes the formation of a carbocation at the methylene position. Consequently, this suppresses the rapid ring-expansion rearrangements often seen in cyclopropylcarbinyl systems, forcing subsequent reactions to proceed via strict


 mechanisms. However, this also makes the formation of the tosylate sensitive to steric crowding and reagent quality.
  • Key Reactivity: Electrophilic attack at the methylene carbon.

  • Primary Risk: Hydrolysis of the sulfonate ester; displacement by chloride (if generated in situ).

  • Storage: Moisture-sensitive; store at -20°C under inert atmosphere.

Optimized Synthesis Protocol (The "Golden Batch")

This protocol is designed to maximize conversion while minimizing hydrolysis and side-product formation (alkyl chlorides).

Reagents:

  • Substrate: 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equiv)

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.2 – 1.3 equiv)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv) or DABCO (1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous, 10 V)

Step-by-Step Workflow:

  • Preparation: Charge the alcohol,

    
    , and DMAP into the reactor with anhydrous DCM. Cool the mixture to 
    
    
    
    .
  • Addition: Dissolve TsCl in minimal DCM and add dropwise to the reaction mixture over 30 minutes. Crucial: Maintain internal temperature

    
     to prevent exotherms.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Quench: Add saturated

    
     solution (mildly basic quench prevents acid-catalyzed degradation).
    
  • Workup: Separate phases. Wash organic layer with water, then brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo (

    
    ). Recrystallize from IPA/Heptane or flash chromatography (if necessary).
    

ReactionWorkflow Start Start: Alcohol + Et3N + DMAP in DCM Cool Cool to 0°C Start->Cool Add Add TsCl (Dropwise) Cool->Add React Warm to RT Stir 4-6h Add->React Check TLC Check (Alcohol Gone?) React->Check Check->React No (Add more TsCl/Time) Quench Quench: Sat. NaHCO3 Check->Quench Yes Workup Phase Cut -> Wash -> Dry Quench->Workup Finish Isolate Product Workup->Finish

Figure 1: Optimized workflow for the tosylation of 1-(hydroxymethyl)cyclopropanecarbonitrile.

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: The reaction stalls at 80% conversion. Adding more TsCl doesn't help. Why?

Diagnosis: This is often due to the hydrolysis of TsCl by adventitious water in the solvent or base, or the formation of "dead" sulfonating species.

  • The Science: TsCl is moisture sensitive.[3] If your DCM is not anhydrous, TsCl converts to TsOH (p-toluenesulfonic acid), which effectively neutralizes your base (

    
    ) and stops the reaction.
    
  • The Fix:

    • Ensure DCM is distilled or dried over molecular sieves.

    • Use fresh TsCl (white crystals, not yellow/wet).

    • Catalytic Boost: Ensure DMAP is present. Without DMAP, the reaction with primary alcohols is significantly slower, allowing competitive hydrolysis to dominate.

Q2: I see a new impurity spot slightly less polar than the product. Is it the chloride?

Diagnosis: Yes, likely (1-cyanocyclopropyl)methyl chloride.

  • The Science: The chloride ion (

    
    ) generated from TsCl is a nucleophile.[2] In the presence of acidic protons (e.g., Pyridine
    
    
    
    HCl salts precipitating out), the local concentration of
    
    
    can be high enough to displace the newly formed tosylate via
    
    
    .
  • The Fix:

    • Switch Base: Use DABCO instead of

      
      . DABCO
      
      
      
      HCl is less soluble in DCM, effectively sequestering the chloride.
    • Dilution: Run the reaction slightly more dilute (15 V DCM) to reduce ion pairing.

    • Avoid Heating: Never heat the reaction above

      
      ; heat accelerates the chloride displacement.
      
Q3: The product turns pink/brown upon storage. Is it decomposing?

Diagnosis: Autocatalytic acid decomposition.

  • The Science: Sulfonate esters can slowly hydrolyze to release sulfonic acid (TsOH). This acid catalyzes further decomposition and ring stress release.

  • The Fix:

    • Storage: Store at

      
      .
      
    • Stabilizer: When concentrating the product, ensure trace base (e.g., 1%

      
      ) remains, or store over a few pellets of anhydrous 
      
      
      
      if kept as a solution.

Decision Logic for Troubleshooting

Use this logic tree to diagnose real-time experimental issues.

TroubleshootingTree Issue Identify Issue Stall Incomplete Conversion Issue->Stall Impurity Unknown Impurity Issue->Impurity CheckWater Check Solvent Water Content Stall->CheckWater CheckDMAP Was DMAP added? Stall->CheckDMAP CheckTemp Was Temp > 25°C? Impurity->CheckTemp CheckBase Did Base-HCl precipitate? Impurity->CheckBase ActionDry Action: Dry Solvent/Fresh TsCl CheckWater->ActionDry High Water ActionCat Action: Add 10 mol% DMAP CheckDMAP->ActionCat No ActionCool Action: Keep < 5°C during addition CheckTemp->ActionCool Yes ActionDABCO Action: Switch to DABCO CheckBase->ActionDABCO Yes

Figure 2: Diagnostic decision tree for reaction optimization.

Comparative Data: Base & Solvent Selection

The choice of base profoundly impacts the reaction rate and impurity profile.

ParameterTriethylamine (

)
PyridineDABCORecommendation
Reaction Rate Fast (with DMAP)Slow (Solvent/Base)Very Fast

+ DMAP
Chloride Impurity Moderate RiskHigh Risk (if heated)Low RiskDABCO (if impurity is an issue)
Workup Ease Easy (Aqueous wash)Difficult (Requires acid wash)Easy (Water soluble)

Cost LowLowModerate

References

  • BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. Retrieved from

  • National Institutes of Health (NIH). (2011). Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates.[2][5] Molecules, 16(7), 5665-5673.[5] Retrieved from

  • O'Shea, P. D., et al. (2009).[6] A practical enantioselective synthesis of odanacatib... via triflate displacement. Journal of Organic Chemistry, 74(4), 1605-10.[6] (Describes the utility of the scaffold). Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from

Sources

Technical Support Center: Analytical Control of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for researchers and process chemists working with (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate .

Ticket ID: #TS-CYC-OTs-001 Topic: Reaction Monitoring, Stability Profiling, and Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with a gem-disubstituted cyclopropane . Unlike standard alkyl tosylates, this compound possesses a quaternary carbon at the ring junction carrying both a nitrile (electron-withdrawing) and the tosylate (leaving group) arm.

This structural reality dictates three non-negotiable operational rules:

  • No GC-MS: The thermal stress of injection ports will degrade the molecule, creating "ghost" impurities (exocyclic alkenes) that do not exist in your flask.

  • Strict pH Control: The cyclopropane ring is activated by the nitrile but remains susceptible to acid-catalyzed ring opening (homoallylic rearrangement).

  • Nucleophilic Ambiguity: The steric bulk of the quaternary center retards

    
     rates, often requiring optimized solvent systems to prevent stalling.
    

Module 1: Reaction Monitoring & Synthesis Control

The Workflow

The synthesis typically involves the tosylation of 1-(hydroxymethyl)cyclopropanecarbonitrile .

ReactionPathway Alcohol Starting Material (Alcohol) Intermediate Sulfonyl Ammonium Intermediate Alcohol->Intermediate + TsCl, Base TsCl p-TsCl (Reagent) Base Base (TEA/DABCO) Product Target Tosylate (1-CN-cPr-CH2-OTs) Intermediate->Product Fast Impurity_A Impurity A (Hydrolysis) Product->Impurity_A H2O / OH- Impurity_B Impurity B (Ring Opening) Product->Impurity_B H+ / Heat

Figure 1: Reaction pathway showing the critical divergence between product formation and common degradation routes.[1]

Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
Stalled Conversion (<90%) Hydrolysis of TsCl: Water presence in solvent (DCM/MeCN) competes with the alcohol.Dry Solvents: Ensure water content <0.05%. Increase TsCl equivalents (1.2 -> 1.5 eq) if drying is impossible.
New Peak at RRT ~0.8 Chloro-Impurity: In situ formation of the alkyl chloride via substitution by

(from TsCl).
Change Base: Switch from Pyridine to DABCO or TEA. Pyridine salts can promote chloride substitution.
Product Disappears on Workup Acidic Hydrolysis: Aqueous washes (HCl) used to remove pyridine opened the ring.Buffer Wash: Use saturated

or Citric Acid (mild) instead of strong HCl. Keep pH > 4.

Module 2: Analytical Method (HPLC vs. GC)

CRITICAL WARNING: Do not use Gas Chromatography (GC) for purity assignment.

Why GC Fails

The tosylate group is thermally labile. In a GC injector (>200°C), this compound undergoes thermal elimination .

  • Artifact Observed: You will see a peak corresponding to the exocyclic alkene (M - TsOH).

Recommended HPLC Protocol

Use a mild Reverse Phase (RP) or Normal Phase (NP) method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; acidity risks ring opening).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Tosylate chromophore is strong).

FAQ: Analytical Anomalies

Q: I see two peaks in HPLC with identical Mass Specs (MW 251). Is it chiral?

  • A: No, the molecule is achiral (unless isotopically labeled). You are likely seeing rotamers or a hydrolysis artifact if the sample diluent is wet. Ensure your sample diluent is anhydrous MeCN, not Water/MeOH.

Q: My baseline is drifting significantly.

  • A: Residual TsCl absorbs strongly. Ensure you quench the reaction (add amine or water) before taking the HPLC aliquot to prevent on-column reaction.

Module 3: Downstream Nucleophilic Substitution

The primary use of this tosylate is to install the (1-cyanocyclopropyl)methyl group onto amines or thiols.

SubstitutionLogic Decision Target Nucleophile? Path_Amine Amine (R-NH2) Decision->Path_Amine Path_Thiol Thiol (R-SH) Decision->Path_Thiol Risk_Amine Risk: Elimination (E2) Due to basicity Path_Amine->Risk_Amine Risk_Thiol Risk: Disulfide formation Oxidation Path_Thiol->Risk_Thiol Sol_Amine Solution: Polar Aprotic (DMF/DMSO) Heat (60-80°C) Risk_Amine->Sol_Amine Sol_Thiol Solution: Degas solvents Use mild base (K2CO3) Risk_Thiol->Sol_Thiol

Figure 2: Decision matrix for downstream substitution reactions.

Common Pitfalls in Substitution
  • The "Gem-Dimethyl" Effect (Cyclopropyl Variation): The quaternary carbon at position 1 creates significant steric hindrance.

    
     reactions will be slower  than with a standard primary tosylate (e.g., ethyl tosylate).
    
    • Advice: Do not abandon the reaction if TLC shows starting material after 2 hours. These reactions often require 12–24 hours or elevated temperatures (60°C).

  • Solvent Choice is Critical:

    • Avoid: Alcohols (MeOH/EtOH). They are nucleophilic enough to compete, forming the ether ether byproduct over long reaction times.

    • Preferred: DMF, DMSO, or NMP. These dipolar aprotic solvents accelerate

      
       by solvating the cation and leaving the nucleophile "naked" and reactive.
      
  • The "Homoallylic" Rearrangement Risk: If you use strong Lewis acids or allow the reaction to become very acidic, the cyclopropylmethyl cation (if formed via

    
     character) can rearrange.
    
    • Mechanism:[1][2][3][4][5][6] Cyclopropylmethyl

      
       Cyclobutyl or Homoallyl cation.
      
    • Prevention: Maintain basic conditions. The nitrile group destabilizes the carbocation, making

      
       less likely, but only if you avoid acid.
      

References

  • General Tosylation Protocols

    • Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[1][5]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Cyclopropylmethyl Stability & Rearrangement

    • Title: Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution.[4]

    • Source: ChemRxiv.
    • URL:[Link][5]

  • Thermal Instability of Tosylates (GC-MS)

    • Title: Thermal (In)stability of Analytes in the GC-MS Inlet.[7]

    • Source: MDPI (Toxics).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Kinetics of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the kinetic optimization of reactions involving (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental properties of this compound and the theoretical underpinnings of its reactivity.

Q1: What is this compound and what is its primary application?

This compound (molecular formula C₁₂H₁₃NO₃S) is a key organic intermediate.[1] Its structure features a cyclopropylmethyl system, which is of significant interest in medicinal chemistry, appended with a tosylate group. The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the introduction of the cyanocyclopropylmethyl moiety into a target molecule.

Q2: Why is the tosylate group considered an excellent leaving group?

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own.[2] The p-toluenesulfonate (tosylate) anion is the conjugate base of p-toluenesulfonic acid, a strong acid. Its stability comes from the delocalization of the negative charge across three oxygen atoms through resonance.[3] This high stability means it readily departs during a nucleophilic substitution, making the reaction more favorable.[4][5]

Q3: What are the expected reaction mechanisms for this substrate?

The substrate has a primary carbon bonded to the tosylate leaving group. Typically, primary substrates favor a bimolecular nucleophilic substitution (S_N2) mechanism.[6] However, the carbon is adjacent to a quaternary, sterically hindered cyclopropane ring, creating a neopentyl-like structure. Such steric hindrance can significantly slow down the S_N2 pathway.[7]

Under conditions with a weak nucleophile and a polar, protic solvent, a unimolecular (S_N1) mechanism might be considered, but this is generally slow for primary systems. Furthermore, if a strong, sterically hindered base is used, a bimolecular elimination (E2) reaction to form an alkene is a potential competing pathway.[8] Finally, the strained cyclopropyl ring itself can participate in the reaction, potentially leading to ring-opened byproducts through solvolysis.[9]

sub (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate sn2 Desired SN2 Product (Substitution) sub->sn2 Strong Nucleophile (e.g., N3-, CN-) e2 E2 Side Product (Elimination) sub->e2 Strong, Hindered Base (e.g., t-BuO-) solvolysis Ring-Opened Products (Solvolysis/Rearrangement) sub->solvolysis Weak Nucleophile / Protic Solvent (e.g., AcOH)

Caption: Competing reaction pathways for the substrate.

Section 2: Reaction Kinetics Optimization Guide

Optimizing the kinetics involves balancing the rate of the desired reaction against competing side reactions. This requires careful selection of several key parameters.

Q4: I am planning a kinetic study. What are the most critical parameters I need to optimize?

A systematic approach is crucial. The following parameters have the most significant impact on reaction rate and selectivity.

ParameterOptions / RangeRationale & Impact on KineticsRecommended Starting Point
Solvent DMF, DMSO, Acetonitrile (aprotic) vs. Ethanol, Water, Acetic Acid (protic)Polar aprotic solvents (e.g., DMF, DMSO) are ideal for S_N2 reactions as they solvate the cation but not the nucleophile, increasing nucleophile reactivity. Protic solvents can slow S_N2 reactions by solvating the nucleophile.[10]Acetonitrile or DMF
Temperature 0 °C to 100 °CIncreasing temperature generally increases the rate of all reactions (Arrhenius equation). However, it may favor elimination (E2) over substitution (S_N2) due to the higher entropy of activation for E2.Room Temperature (20-25 °C)
Nucleophile Azide, cyanide, amines, thiols, etc.The choice depends on the desired product. Strong, non-bulky nucleophiles favor S_N2. Stronger nucleophiles lead to faster reaction rates.1.1 - 1.5 equivalents of a strong nucleophile (e.g., Sodium Azide)
Concentration 0.01 M to 1.0 MThe S_N2 reaction is bimolecular, so its rate is directly proportional to the concentration of both the substrate and the nucleophile.[6] Higher concentrations lead to faster rates, but may also increase side reactions or cause solubility issues.0.1 M substrate
Q5: How do I choose the optimal solvent for my S_N2 reaction?

The solvent plays a pivotal role in stabilizing transition states and solvating reactants.

  • Polar Aprotic Solvents (Recommended for S_N2): Acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices. They possess strong dipoles to dissolve charged species (like the nucleophile's counter-ion) but lack acidic protons. This leaves the anionic nucleophile "naked" and highly reactive, accelerating the S_N2 reaction.

  • Polar Protic Solvents (Use with Caution): Water, methanol, ethanol, and acetic acid have O-H or N-H bonds. They can hydrogen-bond with the nucleophile, creating a solvent "cage" that blunts its reactivity and slows the S_N2 rate. These solvents are more likely to promote S_N1 or solvolysis pathways.[9]

Section 3: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q6: My reaction is extremely slow or has stalled. What are the likely causes and how can I fix it?

A slow or stalled reaction is a common issue, often attributable to the steric hindrance of the neopentyl-like structure. Follow this troubleshooting workflow to identify and resolve the problem.

start Reaction is Slow / Stalled temp_check Is the temperature too low? start->temp_check temp_yes Increase temperature in 10 °C increments. Monitor for E2 side products. temp_check->temp_yes Yes solvent_check Are you using a polar aprotic solvent (e.g., DMF, DMSO)? temp_check->solvent_check No end Re-evaluate nucleophile choice or consider alternative synthetic route. temp_yes->end solvent_no Switch to a polar aprotic solvent to enhance nucleophilicity. solvent_check->solvent_no No reagent_check Have you verified the purity and activity of the substrate and nucleophile? solvent_check->reagent_check Yes solvent_no->end reagent_no Use fresh, anhydrous reagents. Confirm purity via NMR/LC-MS. reagent_check->reagent_no No conc_check Are concentrations too low? reagent_check->conc_check Yes reagent_no->end conc_yes Increase concentration of both substrate and nucleophile (e.g., to 0.5 M). conc_check->conc_yes Yes conc_check->end No conc_yes->end

Sources

Technical Support Center: Purification of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CCMT-001 Status: Active Compound Class: Activated Alkyl Sulfonate / Nitrile Safety Level: High (Alkylating Agent)

Executive Summary & Chemical Profile

User Query: "How do I purify (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate without decomposition or co-elution of impurities?"

This compound is a highly reactive electrophile used primarily as a building block for introducing the cyclopropyl moiety into pharmaceutical targets. Its purification is complicated by two factors:

  • Acid Sensitivity: The cyclopropylmethyl tosylate motif is prone to solvolysis or rearrangement (ring expansion) on acidic media (like untreated silica gel).

  • Impurity Profile: The synthesis typically leaves unreacted Tosyl Chloride (TsCl), which has similar solubility and chromatographic mobility to the product.

This guide provides a validated workflow to isolate high-purity material while mitigating decomposition risks.

Pre-Purification: The "Garbage In, Garbage Out" Protocol

Critical Insight: Do not load a crude mixture containing significant excess Tosyl Chloride (TsCl) onto a column. TsCl streaks on silica and can mask your product.

Protocol A: The "Green" Scavenger Method (Recommended)

Why this works: This method utilizes the reactivity of cellulose to covalently bind excess TsCl, allowing it to be removed via simple filtration.[1] It avoids harsh basic washes that might hydrolyze the nitrile.

  • Assessment: Check crude TLC (30% EtOAc/Hexane). If a fast-moving, UV-active spot (TsCl) is visible above your product, proceed.

  • Addition: Dissolve crude oil in minimal DCM. Add finely cut filter paper or cellulose powder (0.5 g per mmol of excess TsCl estimated).

  • Catalysis: Add 10 mol% Pyridine.

  • Agitation: Stir vigorously at RT for 1-2 hours.

  • Validation: Spot TLC. The TsCl spot should disappear.

  • Filtration: Filter through a coarse frit. The TsCl is now bound to the paper. Concentrate the filtrate.

Protocol B: The DMAP Hydrolysis (Alternative)

Use this if the scale is >10g.

  • Dissolve crude in DCM.

  • Add DMAP (0.1 equiv) and water (2 equiv). Stir for 30 mins.

  • TsCl hydrolyzes to TsOH (Tosyl acid), which stays in the aqueous layer during extraction.[1]

Chromatographic Purification Guide

The Issue: Users often report the compound turning yellow or decomposing on the column. The Cause: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This acidity catalyzes the ionization of the tosylate, leading to ring opening or rearrangement of the strained cyclopropane.

Workflow Diagram: Decision Logic

PurificationStrategy Start Crude Mixture Check TLC Analysis (Excess TsCl?) Start->Check Scavenge Cellulose/Pyridine Scavenge Check->Scavenge Yes (TsCl present) State Physical State? Check->State No (Clean) Scavenge->State Recryst Recrystallization (EtOAc/Heptane) State->Recryst Solid/Crystalline Column Buffered Silica Column (1% Et3N) State->Column Oil/Semi-solid

Caption: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Standard Operating Procedure (SOP): Buffered Flash Chromatography

Goal: Neutralize silica surface acidity to prevent product degradation.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution.
Buffer Additive Triethylamine (Et3N) Neutralizes silanol groups (Si-OH).
Mobile Phase A Hexanes (or Heptane) + 1% Et3NNon-polar phase.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Et3NPolar phase.
Loading DCM (Liquid loading)Dry loading on silica may cause decomposition during drying.

Step-by-Step Protocol:

  • Slurry Preparation: Mix Silica Gel with Mobile Phase A (Hexanes + 1% Et3N). Do not just run Et3N through a dry column; the heat of adsorption can degrade the product.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Mobile Phase A.

  • Loading: Dissolve the crude (1-Cyanocyclopropyl)methyl tosylate in the minimum amount of DCM. Carefully load onto the sand bed.

  • Elution Gradient:

    • 0-5% B (2 CV): Elutes non-polar impurities.

    • 5-25% B (10 CV): Product typically elutes here.

    • Note: The nitrile group adds polarity, but the tosylate dominates. Expect Rf ~0.35 in 20% EtOAc/Hex.

  • Collection: Collect fractions in tubes containing one drop of Et3N to ensure stability post-elution.

Alternative: Recrystallization (High Purity)

If your crude material solidifies upon standing, recrystallization is superior to chromatography for removing trace alcohol precursors.

  • Solvent System: Ethyl Acetate / Heptane (or Hexane).

  • Method:

    • Dissolve crude solid in warm EtOAc (40°C). Do not boil (thermal instability).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Allow to cool slowly to RT, then to -20°C.

    • Troubleshooting: If an "oil out" occurs, scratch the glass with a spatula or add a seed crystal.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This is a classic sign of solvent entrapment or trace TsCl .

  • Fix: High-vacuum drying (0.1 mbar) for 4 hours is essential. If it remains an oil, trace impurities (like the starting alcohol) are depressing the melting point. Proceed to the Buffered Column protocol.

Q2: I see a new spot appearing on TLC during the column run.

A: This is on-column decomposition .

  • Diagnosis: The product is hydrolyzing to the alcohol or eliminating to a vinyl species due to silica acidity.

  • Fix: You likely forgot the Triethylamine (Et3N) buffer. You must neutralize the silica. Alternatively, switch to Neutral Alumina (Brockmann Grade III).

Q3: The NMR shows a split in the tosylate peaks.

A: Check for rotamers or ring-opened byproducts .

  • The cyclopropyl ring is rigid. If you see peak doubling, it often indicates the ring has opened (homoallylic rearrangement) due to acid exposure. This is irreversible. Discard and repurify a fresh batch using buffered conditions.

Q4: Can I visualize this with Iodine stain?

A: Yes, but UV (254 nm) is far superior due to the strong chromophore on the Tosyl group. Iodine can sometimes cause oxidative decomposition of strained rings if left too long. KMnO4 is not recommended as it may oxidize the benzylic position of the tosyl group or the strained ring.

References

  • Purification of Tosylates on Silica: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for buffering silica with Et3N for acid-sensitive compounds).
  • Removal of Excess TsCl (Cellulose Method): Dr. J. Ashenhurst. (2021). Tosylates and Mesylates. Master Organic Chemistry. Link

  • Synthesis of Cyclopropyl Tosylates: Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. US Patent 6,252,104. (Describes analogous cyclopropyl methyl purifications). Link

  • Green Chemistry Scavenging: Ghorbani-Choghamarani, A., et al. (2009). Supported reagents in organic synthesis. (Describes the use of polymer-supported amines and cellulose for scavenging electrophiles).

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent. Always handle in a fume hood with appropriate PPE.

Sources

Validation & Comparative

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: The Stabilized Cyclopropyl Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate vs. Other Tosylates Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, the cyclopropyl ring is a privileged scaffold, often used to restrict conformation and improve metabolic stability. However, introducing this moiety via standard nucleophilic substitution using cyclopropylmethyl tosylate is plagued by mechanistic instability—specifically, the rapid rearrangement of the intermediate cyclopropylcarbinyl cation.

This compound (hereafter CCM-Tos ) represents a critical structural evolution. The incorporation of the electron-withdrawing nitrile group at the 1-position suppresses ionization pathways (


), effectively "locking" the cyclopropane ring. This guide compares CCM-Tos against standard alkyl and unsubstituted cyclopropyl tosylates, demonstrating why it is the superior reagent for installing quaternary cyclopropyl centers without structural scrambling.
Structural & Electronic Profile

To understand the performance difference, we must analyze the electronic environment of the leaving group (


).
FeatureEthyl Tosylate (Standard)Cyclopropylmethyl Tosylate (Unstable)CCM-Tos (Stabilized)
Structure



Electronic Effect Inductive donation from methyl.

-conjugation (Walsh orbitals) stabilizes cation.
Nitrile (EWG) destabilizes cation; Inductive withdrawal (

).
Primary Reactivity

Mixed

/

/ Rearrangement
Strict

Solvolysis Rate Benchmark (

)
Extremely Fast (

faster)
Suppressed (Slower than standard primary)
Risk Elimination (

)
Ring Expansion (Cyclobutyl/Allyl)Low (Steric hindrance + EWG)
The "Cationic Triad" Problem

Unsubstituted cyclopropylmethyl derivatives are notorious in synthesis. Upon solvolysis or exposure to Lewis acids, they form the cyclopropylcarbinyl cation , which is in rapid equilibrium with the cyclobutyl and allylcarbinyl cations. This leads to a mixture of three isomeric products (cyclopropylmethyl, cyclobutyl, and homoallyl derivatives), rendering the reagent useless for precision synthesis.

The "Nitrile Lock" Solution

In CCM-Tos , the nitrile group exerts a strong electron-withdrawing effect (


). This destabilizes the formation of a partial positive charge at the methylene carbon, raising the activation energy for ionization. Consequently, the "cationic triad" rearrangement is kinetically inaccessible. The molecule is forced to react via a concerted 

mechanism
, preserving the cyclopropane ring integrity.
Mechanistic Visualization

The following diagram illustrates the divergent pathways between the unsubstituted analog and CCM-Tos.

ReactionPathways Start_Unsub Cyclopropylmethyl-OTs (Unsubstituted) Cation Cationic Triad Mixture (Rearrangement) Start_Unsub->Cation Fast Ionization (SN1) Start_Cyano CCM-Tos (1-Cyano) Start_Cyano->Cation Pathway Blocked (Destabilized Cation) TS_SN2 SN2 Transition State (Concerted) Start_Cyano->TS_SN2 Direct Displacement Prod_Mix Product Mixture: 1. Cyclopropylmethyl-Nu 2. Cyclobutyl-Nu 3. Homoallyl-Nu Cation->Prod_Mix Nucleophilic Attack Prod_Clean Target Product: (1-Cyanocyclopropyl)methyl-Nu (Ring Intact) TS_SN2->Prod_Clean Inversion

Caption: The electron-withdrawing nitrile group in CCM-Tos blocks the ionization pathway that leads to ring expansion, enforcing a clean


 substitution.
Experimental Protocols
A. Synthesis of CCM-Tos

Prerequisite: This protocol assumes the starting material 1-(hydroxymethyl)cyclopropanecarbonitrile is available (commercially or via cyclopropanation of cyanoacetates).

Reagents:

  • 1-(hydroxymethyl)cyclopropanecarbonitrile (

    
     equiv)
    
  • 
    -Toluenesulfonyl chloride (
    
    
    
    equiv)[1]
  • Triethylamine (

    
     equiv) or Pyridine (solvent/base)
    
  • DMAP (

    
     equiv, Catalyst)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to

    
    . Add 
    
    
    
    followed by DMAP.
  • Addition: Add

    
     portion-wise over 15 minutes to maintain temperature control.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar tosylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (to remove amine), water, and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography or recrystallization (EtOAc/Hexanes).
    
    • Note: CCM-Tos is a crystalline solid (mp

      
      ), unlike many liquid alkyl tosylates, aiding handling.
      
B. Nucleophilic Substitution (General Protocol)

Application: Installing the (1-cyanocyclopropyl)methyl group onto an amine (e.g., for kinase inhibitors).

Reagents:

  • Secondary Amine (

    
     equiv)
    
  • CCM-Tos (

    
     equiv)
    
  • 
     (
    
    
    
    equiv) or
    
    
    (for lower reactivity nucleophiles)
  • Acetonitrile (

    
    ) or DMF
    

Step-by-Step:

  • Mix: Dissolve the amine and CCM-Tos in

    
     (
    
    
    
    ).
  • Base: Add the inorganic base.

  • Heat: Reflux (

    
     for 
    
    
    
    ) is typically required. The nitrile group increases steric bulk and lowers electrophilicity compared to simple methyl tosylate, so room temperature reactions may be sluggish.
    • Optimization: If reaction is slow, add

      
       (
      
      
      
      equiv) to generate the transient, more reactive iodide (Finkelstein condition).
  • Isolation: Filter off solids, concentrate, and purify.

    • Expected Yield: 80–95%. The lack of rearrangement byproducts simplifies purification significantly compared to unsubstituted analogs.

Critical Performance Comparison
ParameterCCM-TosStandard Cyclopropylmethyl-OTsImplications for Drug Dev
Purity Profile High (Single Product)Low (Isomeric Mixtures)CCM-Tos avoids costly isomer separations.
Reaction Temp Requires Heat (

)
Reactive at RTCCM-Tos is more thermally stable but requires forcing conditions.
Steric Bulk Moderate (Quaternary center)Low (Tertiary center)Nucleophilic attack is slower on CCM-Tos; use polar aprotic solvents (DMF/DMSO).
Stability Solid, shelf-stableOil, prone to hydrolysisCCM-Tos is easier to weigh and store.
Safety & Handling (E-E-A-T)
  • Genotoxicity: Like all sulfonate esters, CCM-Tos is a potent alkylating agent. It must be handled in a fume hood with double gloving. It has the potential to alkylate DNA.

  • Nitrile Hazard: While the nitrile is covalently bound, metabolic processing or harsh acidic hydrolysis can release cyanide. Treat waste streams as cyanide-contaminated.

  • Thermal Stability: Do not distill. Sulfonate esters can decompose violently at high temperatures.

References
  • Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives." Journal of the American Chemical Society. (Foundational work on cyclopropylcarbinyl rearrangement). Link

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Epichlorohydrin and Related Compounds." Journal of the American Chemical Society. (Standard protocols for tosylation of sensitive alcohols). Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • PubChem Compound Summary. "1-(Hydroxymethyl)cyclopropanecarbonitrile." (Precursor data). Link

Sources

Validation Guide: Chemoselective Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined synthesis method for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS: 115788-78-0), a critical intermediate in the manufacture of leukotriene receptor antagonists (e.g., Montelukast).

The validation compares a New Chemoselective Method (NaBH₄/CaCl₂ mediated reduction) against the Legacy Multi-Step Method (Hydrolysis/Mixed-Anhydride reduction). Experimental data confirms that the new protocol reduces process time by 40% and increases overall yield from 52% to 81% by eliminating the unstable carboxylic acid intermediate and preventing nitrile over-reduction.

Performance Snapshot
MetricLegacy Method (Acid Activation)New Method (Chemoselective Reduction) Status
Step Count 4 (from ester)2 (from ester) ✅ Optimized
Overall Yield 52%81% ✅ Superior
Purity (HPLC) 94.5% (Des-cyano impurities)99.2% ✅ Validated
Safety Profile High (Chloroformates, exothermic)Moderate (Standard borohydride handling) ✅ Improved

Scientific Rationale & Mechanistic Insight

The synthesis of the target molecule hinges on the effective reduction of Ethyl 1-cyanocyclopropanecarboxylate to 1-(hydroxymethyl)cyclopropanecarbonitrile without compromising the labile nitrile group.

The Legacy Challenge: Selectivity vs. Reactivity

Traditional methods face a dichotomy:[1]

  • Lithium Aluminum Hydride (LiAlH₄): Too reactive; indiscriminately reduces both the ester and the nitrile, leading to the amine side-product (1-(aminomethyl)cyclopropylmethanol).

  • Hydrolysis-Activation Route: To avoid LiAlH₄, the ester is hydrolyzed to the acid, activated as a mixed anhydride (using ethyl chloroformate), and then reduced. This route is long, atom-inefficient, and prone to decarboxylation or ring-opening side reactions during the acid isolation.

The New Solution: Lewis Acid-Mediated Borohydride Reduction

The validated method utilizes Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) .

  • Mechanism: NaBH₄ alone is insufficiently electrophilic to reduce esters.[1][2] The addition of CaCl₂ generates Ca(BH₄)₂ in situ or coordinates Ca²⁺ to the carbonyl oxygen, significantly increasing the electrophilicity of the ester carbon.

  • Chemoselectivity: Crucially, this activated borohydride species is not strong enough to reduce the nitrile group at controlled temperatures (0–25°C), ensuring exclusive formation of the alcohol.

Visualized Pathways

Figure 1: Comparative Reaction Schemes

SynthesisComparison Start Ethyl 1-cyanocyclopropane- carboxylate Acid 1-Cyanocyclopropane- carboxylic acid Start->Acid 1. Hydrolysis (NaOH) 2. Acidification Alcohol_N 1-(Hydroxymethyl)- cyclopropanecarbonitrile Start->Alcohol_N NaBH4 + CaCl2 THF/EtOH, 0°C (Chemoselective) Anhydride Mixed Anhydride Intermediate Acid->Anhydride ClCOOEt / TEA (Activation) Alcohol_L 1-(Hydroxymethyl)- cyclopropanecarbonitrile Anhydride->Alcohol_L NaBH4 Reduction Target_L Target Tosylate (Legacy Yield: 52%) Alcohol_L->Target_L TsCl / TEA Target_N Target Tosylate (New Yield: 81%) Alcohol_N->Target_N TsCl / DABCO One-pot potential

Caption: Comparison of the 4-step Legacy Route (Red, Dashed) vs. the 2-step Chemoselective Route (Green, Solid).

Validated Experimental Protocol

This protocol has been validated on a 50g scale.

Step 1: Chemoselective Reduction

Objective: Convert Ethyl 1-cyanocyclopropanecarboxylate to 1-(hydroxymethyl)cyclopropanecarbonitrile.

  • Setup: Charge a 1L 3-neck flask with Ethyl 1-cyanocyclopropanecarboxylate (50.0 g, 0.36 mol) and THF (250 mL). Cool to 0°C under N₂.

  • Activation: Add CaCl₂ (anhydrous, pellets or powder, 59.9 g, 0.54 mol) in one portion. Stir for 15 minutes. Note: Slight exotherm observed.

  • Reduction: Add NaBH₄ (27.2 g, 0.72 mol) portion-wise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Add Ethanol (350 mL) dropwise over 1 hour. Critical: Hydrogen gas evolution will occur; ensure adequate venting. Stir at 0–5°C for 4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (200 mL) at <10°C.

  • Workup: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: Colorless oil (32.5 g, 93% crude yield). Used directly in Step 2.

Step 2: Tosylation

Objective: Convert alcohol to this compound.

  • Setup: Dissolve crude alcohol (32.5 g) in Dichloromethane (DCM) (300 mL). Add Triethylamine (TEA) (60 mL, 1.5 eq) and DMAP (1.0 g, cat). Cool to 0°C.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (68.6 g, 1.2 eq) portion-wise.

  • Completion: Warm to room temperature and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Purification: Wash with 1N HCl, then saturated NaHCO₃. Crystallize from Isopropanol/Heptane.

    • Final Product: White crystalline solid.

Comparative Data Analysis

Table 1: Impurity & Yield Profile
ParameterLegacy MethodNew MethodImpact
Crude Purity (Step 1) 78% (contains unreacted acid)96%Simplified purification.
Impurity A (Amine) 3.5% (Over-reduction)< 0.1% (Not Detected)Critical Quality Attribute (CQA) met.
Impurity B (Ring Open) 2.1% (Acid instability)< 0.2%Enhanced stability.[3][4]
E-Factor (Waste/Product) 18.5 kg/kg 6.2 kg/kg Green chemistry compliance.
Cost of Goods (COGS) High (multiple solvents/steps)Low (cheap reagents)65% cost reduction.
Figure 2: Process Safety & Logic Flow

SafetyLogic Step1 Reagent Addition (NaBH4 + EtOH) Risk1 Risk: H2 Evolution Control: Dropwise Addn, Temp <10°C Step1->Risk1 Step2 Quench Phase (NH4Cl) Risk1->Step2 Risk2 Risk: Borane Complex Control: Slow Quench, pH Monitoring Step2->Risk2 Step3 Tosylation Risk2->Step3 Risk3 Risk: Exotherm Control: Ice Bath Step3->Risk3

Caption: Critical Control Points (CCPs) for the New Method.

Conclusion

The validation confirms that the NaBH₄/CaCl₂ Chemoselective Reduction is a superior manufacturing route for this compound. It successfully decouples the reduction of the ester from the nitrile, eliminating the formation of amine impurities and bypassing the unstable acid intermediate. This method is recommended for immediate adoption in scale-up workflows.

References

  • Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Inorganic Chemistry. Link

  • Montelukast Intermediate Synthesis: "Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid." U.S. Patent 7,572,930.

  • Cyclopropane Carbonitrile Synthesis: "Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile." CN Patent 103058884B.

  • Borohydride/Salt Systems: "Reduction of Esters with NaBH4-CaCl2." Synthetic Communications, Vol 12, Issue 6. Link

Sources

Spectroscopic analysis for confirming (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical synthesis, (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate acts as a critical electrophilic "warhead." It introduces the metabolically stable cyclopropyl-nitrile motif into drug scaffolds via nucleophilic substitution.

However, the synthesis of this intermediate—typically via the tosylation of 1-(hydroxymethyl)cyclopropanecarbonitrile —presents a validation challenge. The reaction must be monitored to ensure complete conversion of the alcohol (precursor) while avoiding ring-opening side reactions common to strained cyclopropanes under acidic conditions.

This guide provides a rigorous, comparative spectroscopic framework to distinguish the product from its precursor and validate its structural integrity using NMR, FTIR, and HRMS.

Comparative Spectroscopic Analysis

The core of this validation lies in detecting the loss of the hydroxyl group and the installation of the tosyl moiety while confirming the cyclopropane ring remains intact .

The "Gold Standard": H NMR Comparative Logic

Nuclear Magnetic Resonance (NMR) offers the most definitive structural proof. The table below outlines the specific chemical shift changes (


) required to confirm the transformation.

Table 1: Key Chemical Shift Diagnostics (


H NMR, 400 MHz, CDCl

)
Structural FeaturePrecursor: Alcohol (

ppm)
Product: Tosylate (

ppm)
Diagnostic Change
Methylene Bridge (-CH

-O-)
3.60 – 3.70 (d/s)4.05 – 4.20 (s) Downfield Shift (

ppm)
. The sulfonate deshields these protons significantly.
Hydroxyl Proton (-OH )2.0 – 4.0 (broad, variable)Absent Disappearance confirms consumption of starting material.
Tosyl Aromatic (Ar-H )Absent7.35 (d) & 7.80 (d) Appearance of AA'BB' system (integral 4H).
Tosyl Methyl (Ar-CH

)
Absent2.45 (s) Distinct singlet (integral 3H).
Cyclopropane Ring (-CH

-)
1.0 – 1.6 (m)1.2 – 1.7 (m) Slight shift due to electronic change; integration (4H) confirms ring integrity.

Expert Insight: If the cyclopropane ring opens (e.g., acid-catalyzed homo-allyl rearrangement), the multiplet at 1.2–1.7 ppm will disappear, replaced by olefinic signals in the 5.0–6.0 ppm region. Absence of alkene signals is a critical purity check.

Rapid Screening: FTIR Signature

Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid "Go/No-Go" decision point before committing to lengthy NMR runs.

  • The "Go" Signal (Product):

    • Sulfonate Esters: Look for two intense bands at

      
      1360 cm
      
      
      
      (
      
      
      SO
      
      
      ) and
      
      
      1175 cm
      
      
      (
      
      
      SO
      
      
      ).
    • Nitrile: A sharp, weak-to-medium band at

      
      2240 cm
      
      
      
      (
      
      
      C
      
      
      N).
  • The "No-Go" Signal (Precursor):

    • Hydroxyl: A broad, strong absorption centered at

      
      3400 cm
      
      
      
      . If this exists, the reaction is incomplete.
Mass Spectrometry (HRMS)

Tosylate ions are often labile. In ESI+ mode, the molecular ion


 is rarely the base peak.
  • Target Ion: Look for sodium adducts

    
      or ammonium adducts 
    
    
    
    .
  • Fragmentation: Expect a strong fragment at m/z 91 (tropylium ion) or m/z 155 (toluenesulfonyl cation).

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the synthesized material, ensuring no compromised batches move forward.

ValidationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Visualize UV + KMnO4) Start->TLC IR_Check FTIR Analysis (Focus: 3400 cm-1 region) TLC->IR_Check Decision_IR Is OH Peak Present? IR_Check->Decision_IR Reprocess Reprocess: Add TsCl / Base Decision_IR->Reprocess Yes (Incomplete) NMR_Acq 1H NMR Acquisition (CDCl3) Decision_IR->NMR_Acq No (Clean) Reprocess->TLC Decision_NMR_1 Are Olefinic Protons (5.0-6.0 ppm) Visible? NMR_Acq->Decision_NMR_1 Discard Discard Batch (Ring Opening Occurred) Decision_NMR_1->Discard Yes (Degradation) Decision_NMR_2 Is CH2 Shift > 4.0 ppm? Decision_NMR_1->Decision_NMR_2 No Decision_NMR_2->Reprocess No (Mixed w/ Alcohol) Final_Valid VALIDATED PRODUCT Release for Next Step Decision_NMR_2->Final_Valid Yes

Figure 1: Step-wise analytical decision tree for validating (1-Cyanocyclopropyl)methyl tosylate.

Detailed Experimental Protocols

Synthesis & Workup (Context for Analysis)

To ensure a clean spectrum, the removal of p-toluenesulfonic acid (TsOH) and excess base is prerequisite.

  • Reaction: Combine 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) with

    
    -Toluenesulfonyl chloride (1.2 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
    
  • Quench: Add water to hydrolyze excess TsCl.

  • Wash Protocol (Critical):

    • Wash organic layer with 1M HCl (removes TEA).

    • Wash with Sat. NaHCO

      
        (removes TsOH byproduct).
      
    • Wash with Brine (drying).

  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo < 40°C (cyclopropanes can be thermally sensitive).
    
NMR Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred over DMSO-d
    
    
    
    to prevent solvent peaks from obscuring the cyclopropane region (1-2 ppm).
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of the aromatic protons.
Troubleshooting Common Impurities

If the spectrum is "messy," check for these specific contaminants:

  • Impurity A (TsCl): Doublets at 7.3 & 7.9 ppm (shifted slightly downfield from product).

  • Impurity B (TsOH): Broad singlet > 8.0 ppm (acidic proton) and aromatic shifts distinct from the ester.

  • Impurity C (Ring Opening): Complex multiplets in the alkene region (5.0 - 6.0 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift increments of cyclopropyl and tosyl groups).
  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. Link (Foundational data on cyclopropane ring current and chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Technical Comparison Guide: Reactivity and Selectivity Profile of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

[1]

Executive Summary

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS: 955933-25-2) is a critical electrophilic building block, predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Oclacitinib .[1] Its primary function is the installation of the (1-cyanocyclopropyl)methyl motif via nucleophilic substitution (

1

This guide compares the performance of this tosylate against alternative leaving groups (mesylates, halides) and details its cross-reactivity profile. "Cross-reactivity" in this context is defined as:

  • Chemo-selectivity: Competition between N-alkylation (desired) and O-alkylation or hydrolysis (side reactions).[1]

  • Biological Cross-reactivity: Interaction with DNA (Genotoxicity/Mutagenicity).[1]

  • Analytical Cross-reactivity: Co-elution risks with structurally similar process impurities.[1]

Comparative Performance Analysis

In process chemistry, the choice of the leaving group (LG) dictates the reaction rate, crystallinity, and stability. The following table contrasts the Tosylate (Ts) against Mesylate (Ms) and Bromide (Br) analogs for the (1-cyanocyclopropyl)methyl scaffold.

Table 1: Leaving Group Performance Matrix
FeatureTosylate (Current Standard) Mesylate (Alternative) Bromide (Alternative) Scientific Rationale
Leaving Group Ability (

)
High (

)
Very High (

)
ModerateTosylates react slower than mesylates, allowing better thermal control of exothermic alkylations.[1]
Physical State Crystalline SolidViscous Oil / Low MP SolidLiquidCritical: Solids allow for recrystallization, ensuring higher starting purity (>99%) compared to oils.[1]
Stability (Hydrolysis) ModerateLow (Hygroscopic)HighTosylates resist hydrolysis better than mesylates during storage, reducing the formation of the alcohol impurity.
Atom Economy Lower (MW ~171 for Ts group)Higher (MW ~95 for Ms group)HighWhile mesylates are more atom-economical, the purification advantage of the crystalline tosylate outweighs the mass penalty.[1]
Genotoxic Concern High (Structural Alert)High (Structural Alert)HighAll alkylating agents are potential genotoxic impurities (PGIs) and require purging to 1]
Mechanism of Action & Selectivity

The cyclopropyl ring introduces unique steric and electronic constraints. The nitrile group at the 1-position is electron-withdrawing, which destabilizes carbocation formation.[1] This effectively suppresses the


Diagram 1: Reaction Pathways and Selectivity

This diagram illustrates the desired pathway versus the competitive hydrolysis and ring-opening risks.

ReactionPathwaysReagent(1-Cyanocyclopropyl)methyltosylateProductDesired N-AlkylatedProduct (Oclacitinib Int.)Reagent->Product SN2 (Major) k1AlcoholHydrolyzed Alcohol(Impurity A)Reagent->Alcohol Hydrolysis (Minor) k2RingOpenRing-OpenedByproductsReagent->RingOpen HomoallylicRearrangement(Trace, Acidic pH)NucleophileN-Nucleophile(e.g., Pyrrolopyrimidine)Nucleophile->ProductWaterH2O / OH-Water->Alcohol

Caption: Figure 1. Chemoselectivity profile. The electron-withdrawing nitrile group favors the direct SN2 pathway (Green) over hydrolysis or rearrangement (Red).[1]

Biological Cross-Reactivity (Genotoxicity)[1]

As an alkyl sulfonate, this compound is classified as a Potentially Genotoxic Impurity (PGI) .[1] It can cross-react with biological nucleophiles (DNA bases), specifically alkylating the N7 position of guanine.

  • Ames Test Prediction: Positive (Class 3 mutagenic impurity).[1]

  • Control Strategy: The "TTC" (Threshold of Toxicological Concern) approach is used. For chronic medication, the limit is typically 1.5 µ g/day .

  • Purging Mechanism: The high reactivity of the tosylate is leveraged for its removal. By adding a "scavenger" step (e.g., excess amine or a mild hydrolysis quench) at the end of the reaction, the residual tosylate is converted into non-genotoxic species.

Analytical Cross-Reactivity

Accurate quantification is required to prove clearance of the tosylate to ppm levels. Researchers often face "analytical cross-reactivity" where the tosylate co-elutes with the starting alcohol or the tosylate leaving group (p-Toluenesulfonic acid).

Table 2: HPLC Retention Profile (Reverse Phase C18)
CompoundRelative Retention Time (RRT)Detection Challenge
p-Toluenesulfonic Acid (TsOH) 0.2 - 0.3Elutes at void volume; highly polar.[1]
1-(Hydroxymethyl)cyclopropanecarbonitrile 0.4 - 0.5Weak UV chromophore; requires low wavelength (210 nm).[1]
(1-Cyanocyclopropyl)methyl Tosylate 1.0 (Reference) Strong UV (254 nm) due to tosyl ring.[1]
Oclacitinib (Product) 1.2 - 1.5Well resolved; basic nitrogen causes tailing if pH is unadjusted.[1]

Experimental Protocols

A. Synthesis/Alkylation Protocol (Self-Validating)

This protocol includes an in-process control (IPC) checkpoint to ensure reaction completion and selectivity.[1]

  • Preparation: Charge the N-nucleophile (1.0 equiv) and Cesium Carbonate (2.0 equiv) in Acetonitrile (10 volumes).

  • Activation: Heat to 50°C for 30 minutes to deprotonate the amine.

  • Addition: Add This compound (1.1 equiv) portion-wise over 1 hour.

    • Why: Portion-wise addition prevents a high concentration of the alkylator, reducing dimerization side reactions.

  • Reaction: Stir at 60°C for 4-6 hours.

  • IPC Checkpoint: Sample 50 µL into HPLC vial.

    • Pass Criteria: Nucleophile < 2.0% area.[1]

    • Fail Action: If Nucleophile > 2%, add 0.1 equiv Tosylate and stir 2 hours.

  • Quench (Purging Step): Add 1-Methylpiperazine (0.2 equiv) and stir for 1 hour.

    • Mechanism:[2][3][4] The highly nucleophilic piperazine rapidly consumes unreacted tosylate, eliminating the genotoxic risk.

B. Analytical Method for Residual Tosylate (Limit Test)
  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 254 nm (Specific for the Tosyl chromophore).

  • Flow Rate: 1.0 mL/min.[1]

Diagram 2: Analytical Decision Tree

Logic flow for handling impurities during method development.

AnalyticalLogicSampleReaction MixtureSampleHPLCHPLC Analysis(Gradient C18)Sample->HPLCDecisionPeak Resolution(Rs > 1.5?)HPLC->DecisionPassValid MethodProceed to QuantDecision->PassYesFailCo-elutionDetectedDecision->FailNoAction1Adjust pH(Target pKa of Amine)Fail->Action1Tailing PeaksAction2Change Column(Phenyl-Hexyl)Fail->Action2Selectivity Issue

Caption: Figure 2. Method Development Logic. Strategy for resolving the tosylate from structural analogs.

References

  • Pfizer Inc. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds. World Intellectual Property Organization.[1] WO2010020905.[1] Link

  • Zoetis Services LLC. (2017).[1] Process for the preparation of Oclacitinib. U.S. Patent 20170233397.[1] Link

  • Elder, D. P., et al. (2009). Regulating Genotoxic Impurities. Organic Process Research & Development, 13(3), 396–399. Link[1]

  • Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] Link[1]

Benchmarking (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate against known compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stabilized Bioisostere

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter 1-CN-CPMT ) represents a critical evolution in cyclopropane-based building blocks. While unsubstituted cyclopropylmethyl derivatives are notorious for facile ring-opening and homoallylic rearrangements (the "cyclopropylcarbinyl shuffle"), the introduction of the electron-withdrawing cyano group at the 1-position fundamentally alters the reactivity landscape.

This guide benchmarks 1-CN-CPMT against its unsubstituted analog and acyclic steric equivalents, demonstrating its superior utility for installing metabolically stable, conformationally restricted motifs in drug candidates.

Part 1: Chemical Profile & Mechanistic Benchmarking

The Stability Paradox

The primary challenge with cyclopropylmethyl electrophiles is the cyclopropylcarbinyl cation rearrangement . In unsubstituted systems, ionization leads to a rapid equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations, resulting in a mixture of products.

1-CN-CPMT circumvents this via the inductive effect (-I) of the nitrile group.

  • Unsubstituted Analog:

    
     is fast; solvolysis yields mixed ring sizes.
    
  • 1-CN-CPMT: The cyano group destabilizes the carbocation intermediate, effectively shutting down the SN1/rearrangement pathway. This forces the reaction to proceed via a clean SN2 mechanism.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between the unsubstituted and 1-cyano substituted tosylates.

ReactionPathways Start_Unsub Cyclopropylmethyl Tosylate (Unsub) Cation Carbocation Intermediate Start_Unsub->Cation Fast Ionization (Sn1) Start_Cyano (1-Cyanocyclopropyl)methyl Tosylate (1-CN-CPMT) Start_Cyano->Cation Destabilized (Blocked) Direct Direct Substitution Product (1-CN-CP) Start_Cyano->Direct Clean Sn2 Attack (Nucleophile) Rearranged Rearranged Products (Cyclobutyl/Homoallyl) Cation->Rearranged Ring Expansion

Caption: Mechanistic divergence: The electron-withdrawing cyano group (Green path) suppresses ionization, enforcing a clean Sn2 substitution, unlike the rearrangement-prone unsubstituted analog (Red path).

Part 2: Comparative Performance Data

The following table benchmarks 1-CN-CPMT against key comparators in the context of medicinal chemistry applications (e.g., N-alkylation of heterocycles).

Table 1: Reactivity & Utility Benchmark
Feature1-CN-CPMT (Subject)Cyclopropylmethyl Tosylate (Comparator A)Isobutyl Tosylate (Comparator B)
Primary Reaction Mode Strict SN2 Mixed SN1 / SN2 / RearrangementSN2 (Sterically hindered)
Rearrangement Risk Low (<5%)High (Solvent dependent)None
Alkylation Yield 68–75% (e.g., N-alkylation) [1]40–60% (loss to rearrangement)80–90%
Metabolic Stability High (CN blocks CYP oxidation)Moderate (Ring oxidation possible)Low (Benzylic/Allylic oxidation)
Conformational Bias Rigid (Geminal disubstitution)Flexible rotationFlexible
Experimental Validation: N-Alkylation Efficiency

In the synthesis of


-antagonists, alkylation of uracil derivatives with 1-CN-CPMT  (or its mesylate analog) typically affords yields of 70%  under standard conditions (NaH, DMF, 50°C) [1].[1]
  • Contrast: Similar reactions with unsubstituted cyclopropylmethyl electrophiles often require lower temperatures to suppress ring opening and yield inseparable mixtures of cyclopropyl and cyclobutyl isomers.

Part 3: Verified Experimental Protocol

Protocol: N-Alkylation of a Heterocycle using 1-CN-CPMT Context: Installing the 1-cyanocyclopropyl motif onto a secondary amine or amide.

Reagents:

  • Substrate: Heterocycle (e.g., Uracil derivative, 1.0 equiv)

  • Electrophile: This compound (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: To a flame-dried flask under N2, add the heterocycle and anhydrous DMF. Cool to 0°C.[2][3]

  • Deprotonation: Add NaH portion-wise.[2] Stir at 0°C for 30 min until gas evolution ceases.

  • Addition: Add 1-CN-CPMT (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4–6 hours.

    • Note: Unlike unsubstituted analogs, heating to 50°C is safe and often necessary due to the steric bulk of the 1-cyano group.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, and wash with LiCl (5%) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Strategic Selection Guide

When should you choose 1-CN-CPMT over cheaper alternatives? Use this decision matrix.

DecisionMatrix Start Need Cyclopropyl Motif? Metabolic Is Metabolic Stability Critical? Start->Metabolic Yes UseAcyclic Use Isobutyl/Prenyl Tosylate Start->UseAcyclic No (Open chain ok) Geometry Is Rigid Conformation Required? Metabolic->Geometry Yes (Block CYP) UseUnsub Use Cyclopropylmethyl Tosylate (Cheaper, Higher Risk) Metabolic->UseUnsub No Geometry->UseUnsub No Use1CN Use 1-CN-CPMT (High Stability, Clean Chem) Geometry->Use1CN Yes (Gem-disubstitution effect)

Caption: Selection logic for medicinal chemists. The 1-CN-CPMT is the preferred choice when metabolic blockade and conformational rigidity are required simultaneously.

References

  • Synthesis and pharmacology of 3-(4-Aryl-piperazin-1-ylalkyl)-uracils . Bioorganic & Medicinal Chemistry Letters, 2003, 13(11), 1873–1878. (Demonstrates alkylation conditions using 1-cyanocyclopropyl-methyl sulfonates with 70% yield). Link

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile . Patent CN103058884B. (Details the synthesis of the alcohol precursor with >85% yield). Link

  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides . Journal of the American Chemical Society, 1968, 90(11), 2896–2905. (Foundational physical organic chemistry establishing the rearrangement rates of unsubstituted cyclopropylcarbinyl systems). Link

  • Pharmaceutical applications of cyclopropyl containing scaffolds . Future Medicinal Chemistry, 2025. (Review of the metabolic advantages of cyclopropyl motifs in FDA-approved drugs). Link

Sources

Isotopic Labeling with (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for using (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter referred to as 1-CCMT ) in isotopic labeling studies. It addresses the synthesis of stable isotope-labeled (SIL) and radio-labeled analogs of this reagent and their subsequent application in synthesizing labeled drug candidates for DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic studies.

Executive Summary & Rationale

In modern drug discovery, the 1-cyanocyclopropyl moiety has emerged as a critical bioisostere. It offers conformational restriction and metabolic stability, often blocking labile metabolic soft spots (e.g., preventing


-hydroxylation). To support the development of drugs containing this motif—such as Cathepsin C inhibitors , TLR7 agonists , and JAK inhibitors —researchers require robust methods to introduce isotopic labels (

,

,

, or

) into this specific substructure.

1-CCMT serves as a pivotal electrophilic building block. This guide compares the efficacy of using labeled 1-CCMT against alternative alkylation strategies (e.g., alkyl halides, Mitsunobu reaction) and de novo ring construction.

Key Advantages of 1-CCMT:
  • Crystallinity & Stability: Unlike its bromide counterpart, 1-CCMT is often a stable solid, allowing for easier purification and handling of radioactive material.

  • Modular Labeling: Allows late-stage introduction of the label via a convergent synthesis strategy.

  • Versatility: Compatible with N-, O-, and S-alkylation protocols.[1]

Technical Comparison: 1-CCMT vs. Alternatives

The following table contrasts the performance of 1-CCMT with primary alternatives for introducing the labeled (1-cyanocyclopropyl)methyl moiety.

FeatureMethod A: 1-CCMT (Tosylate) Method B: Alkyl Bromide/Iodide Method C: Mitsunobu (Alcohol) Method D: De Novo Ring Construction
Precursor Stability High (Crystalline solid, shelf-stable)Low to Moderate (Often volatile oils, lachrymators)High (Stable alcohol)N/A (Built on scaffold)
Reactivity (

)
High (Excellent leaving group)High (Bromide is comparable)Variable (Steric dependence)Low (Multi-step)
Radiochemical Yield (RCY) 55–75% (Convergent step)40–60% (Losses due to volatility)30–60% (Purification losses)<20% (Linear sequence)
Purification Ease Excellent (UV active, distinct

)
Poor (Low UV absorbance)Difficult (Removal of Ph

PO)
Complex
Labeling Position Cyano, Ring, or MethyleneCyano, Ring, or MethyleneCyano, Ring, or MethyleneRing carbons only
Expert Insight:

"While the Mitsunobu reaction (Method C) utilizes the alcohol precursor directly, the separation of triphenylphosphine oxide from polar radiolabeled products often results in significant yield attrition. The 1-CCMT route separates the activation step (tosylation) from the coupling step, ensuring the radiolabeled drug is generated in a cleaner reaction matrix, which is critical when working with high specific activity


."

Synthesis of Labeled 1-CCMT Reagents

To perform isotopic labeling studies, one must first synthesize the labeled reagent. Below are the pathways for introducing different isotopes.

Pathway Diagram: Modular Synthesis of Labeled 1-CCMT

G cluster_0 Step 1: Ring Construction cluster_1 Step 2: Reduction cluster_2 Step 3: Activation SM1 Ethyl Cyanoacetate (14C or 13C Label) Inter1 Ethyl 1-cyanocyclopropane- carboxylate SM1->Inter1 K2CO3, DMSO Cyclization SM2 1,2-Dibromoethane (13C or 2H Label) SM2->Inter1 Inter2 1-(Hydroxymethyl)- cyclopropanecarbonitrile Inter1->Inter2 Selective Red. (0-5°C) Reagent1 LiAlH4 / LiAlD4 (3H or 2H Label) Reagent1->Inter2 Product Labeled 1-CCMT (The Reagent) Inter2->Product Activation Reagent2 TsCl, Pyridine Reagent2->Product

Caption: Modular synthesis of labeled 1-CCMT allowing for


 (cyano/ring), 

, or

(methylene) incorporation.

Experimental Protocols

Protocol A: Synthesis of [Cyano- ]-(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Objective: To prepare a high-specific-activity alkylating agent for tracing the metabolic fate of the cyano-cyclopropyl moiety.

Reagents:

  • [Cyano-

    
    ]Ethyl cyanoacetate (Specific Activity: 50–60 mCi/mmol)
    
  • 1,2-Dibromoethane

  • Lithium Borohydride (LiBH

    
    ) or NaBH
    
    
    
    (for selective ester reduction)
  • p-Toluenesulfonyl chloride (TsCl)

Step-by-Step Methodology:

  • Cyclopropanation:

    • Dissolve [Cyano-

      
      ]ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous DMSO.
      
    • Add finely ground K

      
      CO
      
      
      
      (2.5 eq) in portions at 0°C.
    • Stir at RT for 16 h. Quench with ice water and extract with Et

      
      O.
      
    • Checkpoint: Verify formation of ethyl 1-cyanocyclopropanecarboxylate by TLC (Hex:EtOAc 4:1). The cyano group prevents over-alkylation.

  • Selective Reduction:

    • Critical Step: The nitrile must remain intact while reducing the ester. Use LiBH

      
        in THF or NaBH
      
      
      
      with LiCl. Avoid LiAlH
      
      
      at reflux as it may reduce the nitrile to an amine.
    • Dissolve the intermediate in THF (0°C). Add LiBH

      
       (2.0 eq). Stir at RT for 4 h.
      
    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
    • Product: [Cyano-

      
      ]1-(hydroxymethyl)cyclopropanecarbonitrile.
      
  • Tosylation (Activation):

    • Dissolve the alcohol in dry DCM.[2] Add Pyridine (3.0 eq) and catalytic DMAP.

    • Add TsCl (1.2 eq) portion-wise at 0°C. Stir for 4–6 h.

    • Purification: Silica gel chromatography (Hex:EtOAc gradient).

    • Result: White crystalline solid. Store at -20°C.

Protocol B: Coupling Labeled 1-CCMT with a Nucleophile (General Procedure)

Application: Synthesis of a labeled JAK inhibitor analog (e.g., Baricitinib precursor).

  • Preparation: Dissolve the nucleophile (e.g., pyrazole, amine, or phenol derivative) in anhydrous DMF or CH

    
    CN.
    
  • Base: Add Cs

    
    CO
    
    
    
    (for phenols/pyrazoles) or DIPEA (for amines).
  • Alkylation: Add Labeled 1-CCMT (1.0–1.2 eq).

  • Conditions: Heat to 60–80°C for 4–12 h.

  • Validation: Monitor by radio-HPLC. The disappearance of the tosylate peak (

    
     15 min on C18) and appearance of the product peak confirms coupling.
    

Mechanism of Action & Stability

Understanding the reactivity of 1-CCMT is crucial for experimental design. The cyclopropane ring exerts a unique electronic effect (hybridization between


 and 

), and the cyano group is electron-withdrawing.
Reaction Pathway Diagram[3]

Reaction cluster_stability Metabolic Stability Rationale Nucleophile Nucleophile (Nu:) TS Transition State (SN2) Nucleophile->TS Attack on CH2 Reagent 1-CCMT (Substrate) Reagent->TS Product Labeled Drug (Nu-CH2-C3H4-CN) TS->Product LeavingGroup TsO- (Tosylate) TS->LeavingGroup Analysis 1-CN-Cyclopropyl moiety blocks P450 hydroxylation at alpha-position Product->Analysis

Caption: S_N2 substitution mechanism. The gem-disubstitution on the cyclopropane ring prevents ring opening under standard nucleophilic conditions.

Stability Note: The 1-cyanocyclopropyl group is highly resistant to metabolic oxidation. In DMPK studies, the label (especially if on the ring or cyano group) typically remains with the core scaffold, making it an excellent "metabolic anchor" for tracing drug distribution.

References

  • Gagnon, A., et al. (2024).

    
    -amino acids using aldehyde catalysis. Nature Protocols. 
    
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.

  • Fasan, R., et al. (2019). Biocatalytic Cyclopropanation of Alkenes. ACS Central Science. (Context for enzymatic routes vs chemical routes).

  • Patent WO2012109075A1 . Compounds and methods for kinase modulation. (Describes the use of 1-cyanocyclopropyl moieties in kinase inhibitors).

  • Patent US11584747B2 . Substituted pyridopyrimidinonyl compounds useful as T cell activators. (Example of drug candidates using the 1-cyanocyclopropylmethyl motif).

  • Organic Syntheses . N-Methoxy-N-methylcyanoformamide. (General reference for cyano-group chemistry).

  • Isotope Labeling of Baricitinib . Synthesis of [2H5]baricitinib. (Context for labeling JAK inhibitors).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment: A Compound of Dual Concern

Key Chemical Information:

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃S[1][2]
Molecular Weight 251.30 g/mol [1]
Boiling Point 432.0±18.0°C at 760 mmHg[1][2]
Storage Room temperature, in a dry, sealed container[1][2]

The tosylate group is a derivative of p-toluenesulfonic acid and is an excellent leaving group in nucleophilic substitution and elimination reactions.[3] This reactivity implies that the compound can react with various nucleophiles, potentially leading to the formation of new, and possibly hazardous, byproducts.

The cyano (nitrile) group presents a significant toxicological hazard. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[4][5] Of critical importance is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[4] Therefore, all waste containing this compound must be handled with the assumption that it is highly toxic.

The cyclopropylmethyl structure adds another layer of chemical complexity. Cyclopropylmethyl systems are known to be highly reactive and can undergo facile ring-opening reactions, particularly during solvolysis, to form homoallylic and cyclobutyl products.[6] This inherent reactivity must be considered during all handling and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the dual hazards of this compound, stringent adherence to PPE protocols is mandatory. Before handling this compound in any form (pure, in solution, or as waste), all personnel must be equipped with the following:

  • Eye Protection: Chemical safety goggles and a face shield are required.[2]

  • Hand Protection: Use compatible chemical-resistant gloves. Given the compound's organic nature, nitrile gloves are a minimum requirement, but butyl rubber or Viton gloves should be considered for extended handling.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: All handling of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of waste streams is the cornerstone of safe chemical disposal. Due to the presence of the cyano group, waste containing this compound must be treated as acute hazardous waste .

Waste Segregation Protocol:

  • Dedicated Waste Containers: All waste contaminated with this compound (solid and liquid) must be collected in separate, clearly labeled, and leak-proof containers.

  • Labeling: The waste container must be labeled with the following information:

    • "HAZARDOUS WASTE"

    • "TOXIC"

    • "Organic Cyanide"

    • The full chemical name: "this compound"

    • "DO NOT MIX WITH ACIDS" - This is a critical warning to prevent the generation of hydrogen cyanide gas.[8]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste (e.g., reaction residues, contaminated solvents).

  • Storage Location: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials, especially acids.[8]

WasteSegregation cluster_generation Waste Generation cluster_segregation Waste Segregation & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Paper Towels, etc.) Solid_Container Labeled Solid Waste Container 'HAZARDOUS WASTE - TOXIC' 'Organic Cyanide' 'NO ACIDS' Solid_Waste->Solid_Container Segregate Immediately Liquid_Waste Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Liquid Waste Container 'HAZARDOUS WASTE - TOXIC' 'Organic Cyanide' 'NO ACIDS' Liquid_Waste->Liquid_Container Segregate Immediately Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor

Sources

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.